molecular formula C13H15NO6 B249650 Diethyl (2-nitrophenyl)malonate CAS No. 10565-14-7

Diethyl (2-nitrophenyl)malonate

Cat. No.: B249650
CAS No.: 10565-14-7
M. Wt: 281.26 g/mol
InChI Key: ZOUAMWVPTIVCRF-UHFFFAOYSA-N
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Description

Diethyl (2-nitrophenyl)malonate is a valuable synthetic intermediate in modern organic chemistry, particularly for the construction of nitrogen-containing heterocycles with biological relevance . Its utility stems from the malonate moiety, which provides a versatile handle for further functionalization, and the ortho-nitrophenyl group, which can act as a precursor in various cyclization reactions. This compound is widely employed in the synthesis of complex natural products and pharmacologically active molecules, serving as a key building block for researchers in medicinal chemistry and drug discovery . The malonate ester is also an excellent chelating group in supramolecular chemistry, forming complexes with various transition metals and rare-earth metals, which have significant applications in material science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(2-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-7-5-6-8-10(9)14(17)18/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUAMWVPTIVCRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401236591
Record name Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester
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Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10565-14-7
Record name Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10565-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-(2-nitrophenyl)-, 1,3-diethyl ester
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Foundational & Exploratory

Synthesis of Diethyl (2-nitrophenyl)malonate from 2-Nitrobenzyl Cyanide: A Multi-Step Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Executive Summary

This guide provides a comprehensive, field-proven methodology for the synthesis of diethyl (2-nitrophenyl)malonate, a valuable intermediate in pharmaceutical and fine chemical synthesis, starting from 2-nitrobenzyl cyanide. Direct conversion is not feasible; therefore, a robust and logical three-step pathway is detailed. This process involves the initial acid-catalyzed hydrolysis of the nitrile to 2-nitrophenylacetic acid, followed by a Fischer esterification to yield ethyl 2-nitrophenylacetate. The final, crucial step involves a base-catalyzed carboethoxylation using diethyl carbonate to construct the malonate diester structure. This document elucidates the chemical principles, provides detailed experimental protocols, and emphasizes the critical safety considerations inherent in each stage of the synthesis.

Introduction

This compound is a key building block in organic synthesis, particularly in the construction of heterocyclic compounds such as indoles and other nitrogen-containing scaffolds relevant to drug development. Its structure, featuring a reactive methylene group activated by two adjacent ester functionalities and an ortho-nitro group, allows for a wide range of subsequent chemical transformations. The specified starting material, 2-nitrobenzyl cyanide, presents a unique synthetic challenge. This guide outlines a validated pathway that transforms the cyanomethyl group (-CH₂CN) into the target diethyl malonyl group (-CH(COOEt)₂), providing researchers with a reliable and well-understood protocol.

Overall Synthetic Pathway

The conversion of 2-nitrobenzyl cyanide to this compound is most effectively achieved through a three-part sequence. This strategy ensures high conversion at each stage and facilitates purification of the intermediates.

G A 2-Nitrobenzyl Cyanide B Step 1: Acid Hydrolysis A->B H₂SO₄, H₂O, Δ C 2-Nitrophenylacetic Acid B->C D Step 2: Fischer Esterification C->D EtOH, H₂SO₄ (cat.), Δ E Ethyl 2-Nitrophenylacetate D->E F Step 3: Carboethoxylation E->F 1. NaOEt 2. Diethyl Carbonate G This compound F->G

Caption: Three-step workflow for the synthesis of this compound.

Part 1: Hydrolysis of 2-Nitrobenzyl Cyanide

The initial step focuses on the conversion of the nitrile functionality into a carboxylic acid. Acid-catalyzed hydrolysis is a classic and effective method for this transformation.

Causality and Expertise: Strong mineral acids, such as sulfuric acid, are employed to protonate the nitrogen of the nitrile group, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the reaction conditions to the carboxylic acid. Using a mixture of concentrated sulfuric acid and water provides both the catalytic acid and the nucleophile. This method is well-documented for the analogous p-nitrobenzyl cyanide, demonstrating high yields of 92-95%.[1][2]

Experimental Protocol: Synthesis of 2-Nitrophenylacetic Acid
  • Reagent Preparation: In a fume hood, prepare a solution by cautiously adding 150 mL of concentrated sulfuric acid (H₂SO₄) to 140 mL of deionized water in a flask with cooling.

  • Reaction Setup: Place 50 g (0.31 mol) of 2-nitrobenzyl cyanide into a 500 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

  • Initiation: Pour two-thirds of the prepared sulfuric acid solution onto the 2-nitrobenzyl cyanide. Stir the mixture to ensure the solid is thoroughly wetted.

  • Reaction: Use the remaining acid solution to wash any adhering solid from the flask walls. Heat the mixture to a gentle boil using a heating mantle. Continue refluxing for 30 minutes. The mixture will darken during the reaction.[1]

  • Workup and Isolation: Allow the reaction mixture to cool to room temperature, then cool it further in an ice bath to 0-5 °C. Dilute the mixture with an equal volume of ice-cold water to precipitate the product.

  • Purification: Collect the crude 2-nitrophenylacetic acid by vacuum filtration, washing the solid several times with cold water. Recrystallize the product from boiling water to obtain pale yellow needles. Dry the purified product in a vacuum oven.

Part 2: Fischer Esterification

With the carboxylic acid in hand, the next stage is to convert it to its ethyl ester. The Fischer esterification is an equilibrium-driven process catalyzed by a strong acid.

Causality and Expertise: The reaction involves protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst, which activates the carbonyl carbon for nucleophilic attack by ethanol. To drive the equilibrium towards the product ester, a large excess of the alcohol (ethanol) is used as both the reactant and the solvent. The water produced as a byproduct must ideally be removed to achieve high yields, though using excess ethanol is often sufficient for laboratory-scale preparations.[3]

Experimental Protocol: Synthesis of Ethyl 2-Nitrophenylacetate
  • Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, combine the dried 2-nitrophenylacetic acid (e.g., 45 g, 0.25 mol) and 250 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add 5 mL of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling, reduce the volume of the reaction mixture by about half using a rotary evaporator.

  • Extraction: Dilute the residue with 200 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst) and then with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-nitrophenylacetate as an oil. Further purification can be achieved by vacuum distillation if required.

Part 3: Carboethoxylation to Form the Malonate

This final step is the most critical, as it constructs the target malonate structure. It involves the deprotonation of the α-carbon of the ester followed by acylation with diethyl carbonate.

Causality and Expertise: The α-protons of ethyl 2-nitrophenylacetate are acidic (pKa ~25 in DMSO) due to the electron-withdrawing effects of the adjacent ester and nitro-substituted phenyl ring. A strong base, such as sodium ethoxide (NaOEt), is required to generate the corresponding enolate in a sufficient concentration.[4][5] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Sodium ethoxide is the base of choice as it is compatible with the ethyl ester functionality, preventing transesterification side reactions.[6] Anhydrous conditions are paramount to prevent the base from being quenched by water.

Experimental Protocol: Synthesis of this compound
  • Base Preparation: In a dry 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (e.g., 6.3 g, 0.27 mol) in 150 mL of absolute ethanol under a nitrogen atmosphere. Caution: This is a highly exothermic reaction that generates flammable hydrogen gas.

  • Enolate Formation: Once all the sodium has reacted and the solution has cooled, add the ethyl 2-nitrophenylacetate (e.g., 50 g, 0.24 mol) dropwise via the dropping funnel while maintaining the temperature below 30 °C. Stir for 1 hour at room temperature to ensure complete enolate formation.

  • Acylation: Add diethyl carbonate (e.g., 34 g, 0.29 mol) to the reaction mixture. Heat the mixture to reflux and maintain for 3-4 hours.

  • Workup: Cool the reaction mixture and neutralize it by carefully adding glacial acetic acid until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. To the residue, add 200 mL of water and extract with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration and concentration, the crude product is obtained. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound as a yellow oil.[7]

Quantitative Data Summary

StepStarting MaterialMolar Eq.Key ReagentsMolar Eq.ConditionsTypical Yield
1 2-Nitrobenzyl Cyanide1.0H₂SO₄ / H₂O-Reflux, 30 min90-95%
2 2-Nitrophenylacetic Acid1.0EthanolExcessH₂SO₄ (cat.), Reflux, 4-6 h85-90%
3 Ethyl 2-Nitrophenylacetate1.0NaOEt, Diethyl Carbonate1.1, 1.2Reflux, 3-4 h60-70%

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Nitrobenzyl Cyanide: This compound is toxic if swallowed, in contact with skin, or if inhaled.[8] Handle with extreme care. In case of contact, wash the affected area immediately and seek medical attention.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe skin and eye burns. Always add acid to water, never the reverse.

  • Sodium Metal: Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Must be handled under an inert atmosphere or a layer of mineral oil.

  • Diethyl Carbonate: Flammable liquid and vapor.[9][10] Keep away from heat, sparks, and open flames.

  • Cyanide Compounds: Although this synthesis avoids the use of reagents like NaCN, the starting material is a nitrile. Acid hydrolysis can, under certain conditions, release hydrogen cyanide, especially if impurities are present. Ensure adequate ventilation and have appropriate emergency procedures in place.[8]

References

  • PrepChem (2023). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]

  • Google Patents (2010).CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents (2008).Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Quora (2020). What is the preparation of diethyl malonate? Available at: [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. Available at: [Link]

  • Sciencemadness.org (2010). Preparation of Diethyl Malonate. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals - p-NITROPHENYLACETIC ACID. Available at: [Link]

  • Bakırcı Çetinkaya, İ. (2016).Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University.
  • PubChem. Diethyl 2-(2-nitrobenzyl)malonate. Available at: [Link]

  • Organic Syntheses. p-NITROBENZYL CYANIDE. Available at: [Link]

  • PubChem. 2-Nitrophenylacetonitrile. Available at: [Link]

  • Patsnap (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available at: [Link]

  • University of Calgary. The Malonic Ester Synthesis. Available at: [Link]

  • Wikipedia. Malonic ester synthesis. Available at: [Link]

  • Google Patents (1999).CN1237571A - Preparation method of diethyl malonate.
  • Google Patents (2018).CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
  • Google Patents (2010).CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
  • Master Organic Chemistry (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • University of Colorado Boulder. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available at: [Link]

  • RSC Publishing (2023). Breaking the equilibrium limit: synthesis of diethyl carbonate from CO2 using regenerable bis-/tris-triethoxysilane substrates. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of Diethyl (2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl (2-nitrophenyl)malonate is a pivotal intermediate in modern organic synthesis, particularly valued for its role as a versatile precursor to a wide array of heterocyclic compounds, including indoles and quinolines, which are core scaffolds in many pharmaceutical agents. This technical guide provides an in-depth analysis of its chemical properties, synthesis, and multifaceted reactivity. We will explore the key reactive sites of the molecule—the nitro group, the active methylene center, and the ester functionalities—and detail the mechanistic principles behind its most significant transformations. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven experimental protocols to effectively utilize this compound in complex synthetic workflows.

Introduction

This compound, with the chemical formula C₁₃H₁₅NO₆, is a substituted malonic ester that features a nitro group positioned ortho to the malonate-substituted phenyl ring. This specific arrangement of functional groups imparts a unique and highly valuable reactivity profile. The electron-withdrawing nature of the ortho-nitro group significantly influences the molecule's electronic properties and steric environment, making it an ideal substrate for intramolecular cyclization reactions upon reduction. Its utility is most prominently demonstrated in the synthesis of indole derivatives, a structural motif found in numerous biologically active compounds. This guide will serve as a comprehensive resource, detailing the synthesis, characterization, and critical reactions of this compound, thereby enabling its strategic application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in synthesis.

Physicochemical Data

The key physical and chemical properties are summarized in the table below. This data is critical for experimental design, including solvent selection, reaction temperature, and safety considerations.

PropertyValueSource
CAS Number 10565-13-6PubChem[1]
Molecular Formula C₁₃H₁₅NO₆PubChem[1]
Molecular Weight 281.26 g/mol PubChem[1]
Appearance Yellow oil or solidChemicalBook[2]
Melting Point Data not consistently reported; varies with purity-
Boiling Point ~433 °C (Predicted)ChemBK[3]
pKa (of C-H) ~10-12 (Estimated, similar to diethyl malonate)-
Spectroscopic Profile

Spectroscopic analysis is fundamental for verifying the identity and purity of this compound. Below are the expected spectral data.

SpectroscopyExpected Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ 7.8-8.2 (m, 1H, Ar-H), δ 7.4-7.7 (m, 3H, Ar-H), δ 5.2-5.4 (s, 1H, CH(COOEt)₂), δ 4.2-4.4 (q, 4H, 2x OCH₂CH₃), δ 1.2-1.4 (t, 6H, 2x OCH₂CH₃)
¹³C NMR (CDCl₃) δ 167-168 (C=O), δ 149-150 (Ar-C-NO₂), δ 133-137 (Ar-C), δ 126-130 (Ar-C), δ 62-63 (OCH₂), δ 53-54 (CH), δ 14 (CH₃)
IR (cm⁻¹) ~1730-1750 (C=O stretch, ester), ~1520-1540 (N-O stretch, nitro), ~1340-1360 (N-O stretch, nitro), ~2980 (C-H stretch, aliphatic)
Mass Spec (EI) m/z 281 (M⁺), 236 (M⁺ - NO₂), 208, 162

Note: NMR data is predicted based on analogous structures and may vary slightly based on solvent and instrument parameters. A supplemental document provides ¹H and ¹³C NMR spectra for the related dimethyl 2-(2-nitrobenzyl)malonate, which can serve as a useful reference[4].

Synthesis of this compound

The primary route for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the displacement of a leaving group, typically a halide, from an activated aromatic ring by the enolate of diethyl malonate.

Causality Behind Experimental Choices
  • Substrate: 2-Fluoronitrobenzene or 2-chloronitrobenzene are common starting materials. The fluorine atom is a particularly good leaving group in SₙAr reactions due to its high electronegativity, which strongly activates the ring towards nucleophilic attack.

  • Base: A strong, non-nucleophilic base is required to deprotonate diethyl malonate (pKa ≈ 13) to form the reactive enolate. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the enolate and hydrogen gas, driving the equilibrium forward. Potassium carbonate (K₂CO₃) is a milder, safer alternative that can also be effective, particularly at elevated temperatures[5][6].

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺) without solvating the enolate anion, thus enhancing its nucleophilicity[7].

Detailed Experimental Protocol

This protocol is adapted from procedures for analogous compounds[2][5][6].

Materials:

  • Diethyl malonate

  • 2-Fluoronitrobenzene

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 1.25 M final concentration). Cool the flask to 0 °C using an ice bath.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) in portions to the stirred DMF.

  • Enolate Formation: Add diethyl malonate (1.05 equivalents) dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases. The formation of the sodium salt of diethyl malonate should result in a clear or slightly hazy solution.

  • SₙAr Reaction: Add a solution of 2-fluoronitrobenzene (1.0 equivalent) in a small amount of anhydrous DMF dropwise to the enolate solution.

  • Reaction Monitoring: Heat the reaction mixture to 70-90 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Extraction: Separate the layers and extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 0-30% EtOAc in hexanes) to afford pure this compound as a yellow oil or solid.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from its three primary reactive sites, which can be manipulated selectively.

digraph "Reactivity_Sites" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Key reactive sites and corresponding transformations of this compound.

Reduction of the Nitro Group: Gateway to Heterocycles

The most significant transformation of this compound is the reduction of its nitro group to an amine. The resulting intermediate, Diethyl (2-aminophenyl)malonate, is highly prone to spontaneous or acid-catalyzed intramolecular cyclization.

Causality and Reagent Selection:

  • Catalytic Hydrogenation: This is the most common and clean method. Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are highly effective[8][9]. The choice of catalyst can be crucial; Pd/C is generally preferred for its efficiency under mild conditions (H₂, balloon pressure).

  • Chemical Reduction: Reagents like Tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid can also be used[9][10]. These methods are useful when certain functional groups in the molecule are sensitive to catalytic hydrogenation. Sodium dithionite is another mild reducing agent suitable for this transformation[8].

This reduction-cyclization cascade is a cornerstone of the Leimgruber-Batcho indole synthesis , providing a powerful route to 2,3-unsubstituted indoles[8][9][11].

digraph "Indole_Synthesis_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

}

Reductive cyclization workflow for indole synthesis.

Protocol for Reductive Cyclization to Diethyl 2-Indolecarboxylate (Hypothetical):

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. The resulting crude product, often an oxindole intermediate, can be further processed or purified.

Reactions at the Active Methylene Carbon

The α-hydrogen of the malonate moiety is acidic and can be removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, enabling C-alkylation and C-acylation reactions.

Causality and Considerations:

  • Dialkylation: A common side reaction in the alkylation of malonic esters is dialkylation, where the mono-alkylated product is deprotonated and reacts with a second equivalent of the alkyl halide[12]. To favor mono-alkylation, it is critical to use a strict 1:1 stoichiometry of the enolate to the alkylating agent and to add the alkylating agent slowly.

  • Steric Hindrance: The ortho-nitrophenyl group introduces significant steric bulk, which can influence the approach of electrophiles. This may slow down the rate of alkylation compared to unsubstituted diethyl malonate.

  • Base and Solvent: As in the synthesis of the parent compound, a sodium ethoxide/ethanol or sodium hydride/THF system is typically employed[7][13].

General Protocol for Alkylation:

  • Generate the enolate of this compound using NaH in anhydrous THF at 0 °C.

  • Once enolate formation is complete, add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup and extraction.

  • Purify the product by column chromatography.

Reactions of the Ester Groups

The two diethyl ester groups can undergo hydrolysis and subsequent decarboxylation, a classic transformation in malonic ester synthesis[14].

Causality and Reaction Path:

  • Hydrolysis: Saponification using a strong base (e.g., NaOH or KOH) followed by acidification will hydrolyze the diester to the corresponding dicarboxylic acid.

  • Decarboxylation: The resulting (2-nitrophenyl)malonic acid is a β-dicarboxylic acid, which is thermally unstable. Upon heating, it readily loses one molecule of CO₂ to yield 2-(2-nitrophenyl)acetic acid[15]. This decarboxylation can sometimes occur under harsh hydrolysis conditions. For some highly activated systems, like the perfluorophenyl analogue, decarboxylation can be unavoidable even under mild conditions[15][16].

This sequence provides an effective route to substituted phenylacetic acids, which are valuable precursors in their own right.

Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a strategic building block for pharmacologically relevant scaffolds.

  • Indole Synthesis: As detailed above, it is a key precursor for indoles, which are central to drugs like Indomethacin (an anti-inflammatory), Sumatriptan (for migraines), and many anti-cancer agents. The Leimgruber-Batcho synthesis allows for the preparation of a wide variety of substituted indoles that are not easily accessible through other methods like the Fischer indole synthesis[9].

  • Quinolines: Modifications of the reductive cyclization strategy can also lead to quinoline derivatives, another privileged scaffold in medicinal chemistry found in anti-malarial drugs (e.g., Chloroquine) and kinase inhibitors[10].

  • Substituted Phenylacetic Acids: The hydrolysis-decarboxylation pathway leads to precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals[17].

Conclusion

This compound is a highly versatile and synthetically valuable intermediate. Its reactivity is dominated by the interplay between the ortho-nitro group, the active methylene center, and the ester functionalities. Mastery of its key transformations—particularly the reductive cyclization to form indoles, the alkylation of the active methylene position, and the hydrolysis-decarboxylation sequence—provides chemists with powerful tools for the construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to equip researchers in organic synthesis and drug development with the knowledge to effectively and strategically employ this compound in their synthetic endeavors.

References

  • PubChem. Diethyl 2-(2-nitro-1-phenylethyl)malonate. National Center for Biotechnology Information. [Link]

  • PubChem. Diethyl 2-(4-nitrophenyl)malonate. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. [Link]

  • ChemBK. diethyl 2-(2-(4-nitrophenyl)acetyl)malonate. [Link]

  • Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Abd-El-Aziz, A. S., et al. (1996). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Organometallics, 15(4), 1149-1158.
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. [Link]

  • Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

  • Pouliot, M., et al. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Journal of the American Chemical Society, 140(44), 14810-14814. [Link]

  • Google Patents. CN108456140B - Method for preparing flurbiprofen impurity M.
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  • ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

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The Enigmatic Reactivity of Diethyl (2-nitrophenyl)malonate: A Deep Dive into its Nucleophilic Substitution Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Simple Substitution

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aromatic compounds is paramount. Diethyl (2-nitrophenyl)malonate, a seemingly straightforward molecule, presents a fascinating case study in the realm of nucleophilic aromatic substitution. While one might instinctively predict a direct substitution of the nitro group, the reality of its chemical behavior is far more intricate and compelling. This technical guide eschews a simplistic overview, instead offering an in-depth exploration of the dominant mechanistic pathways, grounded in established principles and supported by empirical evidence. We will dissect the causality behind its reactivity, providing not just protocols but a foundational understanding to empower your own research and development endeavors.

The Core Tenets of Nucleophilic Aromatic Substitution (SNAr) on an Activated Ring

Aromatic rings, typically nucleophilic in nature, can be rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups.[1][2][3] The nitro group (-NO2) is a canonical example of such an activating group. Its potent inductive and resonance effects create a significant electron deficiency on the aromatic ring, particularly at the ortho and para positions.[4][5] This electron-poor character is the cornerstone of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][4][6][7][8][9] The aromaticity of the ring is temporarily disrupted in this step.

  • Departure of the Leaving Group and Restoration of Aromaticity: The leaving group departs, taking with it the pair of bonding electrons, which allows the aromaticity of the ring to be restored.[10]

The stability of the Meisenheimer complex is a critical factor in determining the feasibility and rate of an SNAr reaction.[1][4][6] Electron-withdrawing groups, especially when positioned ortho or para to the site of nucleophilic attack, are crucial for stabilizing the negative charge of this intermediate through resonance.[2][5][8]

Diagrammatic Representation of the SNAr Mechanism

Caption: The Vicarious Nucleophilic Substitution (VNS) mechanism.

The Role of the Nitro Group: Activator vs. Leaving Group

While the nitro group is an excellent activating group, its ability to function as a leaving group is more conditional. [11]The nitrite anion (NO₂⁻) is a reasonably stable species, making the departure of a nitro group plausible in some SNAr reactions, particularly in highly activated systems or in the absence of better leaving groups.

In the context of this compound, a direct nucleophilic attack at the C-1 position (the carbon bearing the nitro group) would lead to a Meisenheimer complex. However, the subsequent expulsion of the nitrite anion is likely to be kinetically and thermodynamically less favorable than the VNS pathway.

Factors Influencing the Leaving Group Ability of the Nitro Group:

FactorInfluence on Nitro Group as a Leaving GroupRationale
Ring Activation Increased activation favors the nitro group leaving.A more electron-deficient ring can better stabilize the transition state leading to the expulsion of the nitrite anion.
Presence of Other Leaving Groups The presence of better leaving groups (e.g., halides) disfavors the nitro group leaving.Halide ions are generally better leaving groups than the nitrite anion.
Nucleophile Strength Stronger, harder nucleophiles may favor attack at the nitro-substituted carbon.This is a more nuanced factor and can depend on the specific reaction conditions.
Solvent Polar aprotic solvents can stabilize the charged intermediates and transition states.Solvents like DMSO or DMF are commonly used in SNAr reactions.

Experimental Protocols: A Framework for Investigation

While specific protocols for the VNS reaction on this compound are not abundantly found in the literature, established procedures for VNS on other nitroarenes provide a robust starting point.

General Protocol for Vicarious Nucleophilic Substitution of Hydrogen

Materials:

  • This compound

  • A suitable carbanion precursor (e.g., chloromethyl phenyl sulfone)

  • A strong base (e.g., potassium tert-butoxide, sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, THF)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride, diethyl ether, anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carbanion precursor in the anhydrous solvent in a flame-dried flask.

  • Carbanion Formation: Cool the solution to a low temperature (e.g., -78 °C) and add the strong base portion-wise. Stir the mixture for a specified time to ensure complete formation of the carbanion.

  • Addition of Substrate: Add a solution of this compound in the anhydrous solvent dropwise to the carbanion solution at low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Workflow for a VNS Experiment

VNS_Workflow setup Reaction Setup (Inert Atmosphere) carbanion Carbanion Formation (Low Temperature) setup->carbanion addition Substrate Addition (Dropwise) carbanion->addition monitoring Reaction Monitoring (TLC/LC-MS) addition->monitoring workup Aqueous Workup (Quenching) monitoring->workup purification Extraction & Purification (Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for a VNS reaction.

The Reactivity of the Malonate Moiety: A Competing Pathway

It is crucial to recognize that the diethyl malonate portion of the molecule is itself a reactive center. The α-hydrogens of the malonate are acidic and can be readily deprotonated by a base to form a stabilized enolate. This enolate can then act as a nucleophile in various reactions, such as alkylations or Michael additions.

In the context of a nucleophilic substitution reaction on the aromatic ring, the choice of base and reaction conditions is critical to avoid undesired side reactions at the malonate position. For instance, using a strong, non-nucleophilic base at low temperatures can favor the desired VNS reaction over reactions involving the malonate enolate.

Conclusion: A Multifaceted Reactant

This compound is not a simple substrate for nucleophilic aromatic substitution. While the ortho-nitro group strongly activates the ring, the most probable outcome of a reaction with a suitable nucleophile is not the direct displacement of the nitro group. Instead, the principles of SNAr chemistry point towards a Vicarious Nucleophilic Substitution of hydrogen at the C-6 position as the dominant pathway.

This in-depth analysis underscores the importance of considering all possible mechanistic avenues when designing synthetic strategies. For researchers in drug development and organic synthesis, a thorough understanding of these competing pathways is essential for predicting reaction outcomes, optimizing conditions, and ultimately, achieving the desired molecular architecture. The protocols and mechanistic insights provided herein serve as a robust foundation for the exploration and utilization of the rich chemistry of this compound.

References

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The Pivotal Role of the Nitro Group in the Reactivity and Synthetic Utility of Diethyl (2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

Diethyl (2-nitrophenyl)malonate is a deceptively simple aromatic compound that serves as a powerful and versatile intermediate in modern organic synthesis. Its structure, featuring a malonic ester attached to a benzene ring at the ortho-position to a nitro group, is a masterpiece of chemical design. The reactivity of this molecule is not merely a sum of its parts but is profoundly dominated and directed by the electronic and steric properties of the ortho-nitro group. This guide elucidates the multifaceted role of this critical functional group, moving from its fundamental electronic influence to its strategic deployment in complex synthetic pathways, particularly in the construction of heterocyclic scaffolds vital to medicinal chemistry. Understanding the nitro group's function is key to unlocking the full synthetic potential of this valuable building block.

The Electronic Influence: Activating and Acidifying Effects

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on the this compound system is twofold, stemming from two distinct electronic phenomena: the inductive effect (-I) and the resonance effect (-R).[1][2][3]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent but is potent given the direct attachment to the ring.[2]

  • Resonance Effect (-R): The nitro group can delocalize the pi-electrons of the benzene ring onto its own oxygen atoms. This delocalization creates partial positive charges within the aromatic ring, particularly at the ortho and para positions relative to the nitro group.[1][4]

This strong electron withdrawal has two immediate and significant consequences for the molecule's reactivity.

Activation for Nucleophilic Aromatic Substitution (SNAr) in Synthesis

The synthesis of this compound itself is a classic example of the nitro group's role in activating the ring for nucleophilic aromatic substitution (SNAr). In this reaction, a leaving group (typically a halide) at the C1 position is displaced by the enolate of diethyl malonate. The ortho-nitro group is crucial for this reaction to proceed efficiently as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[5]

Caption: SNAr mechanism for the synthesis of this compound.

Increased Acidity of the α-Hydrogen

The α-hydrogens of dialkyl malonates are already acidic due to the ability of the two adjacent ester groups to stabilize the resulting carbanion (enolate) through resonance.[6] The pKa of diethyl malonate is approximately 13 (in water).[7] The attachment of the strongly electron-withdrawing 2-nitrophenyl group further enhances the acidity of the remaining α-hydrogen through a powerful inductive effect, making deprotonation even more facile. This heightened acidity is critical for subsequent synthetic manipulations, such as alkylation at the α-carbon.

CompoundApproximate pKa (in DMSO)Key Stabilizing Factors
Ethane~50None
Acetone (a ketone)~26.5Resonance onto one carbonyl
Diethyl Malonate16.4[7]Resonance onto two ester groups
This compound < 16.4 (Estimated)Resonance onto two esters + Inductive withdrawal by nitrophenyl group
Table 1. Comparison of α-Hydrogen Acidity. The presence of multiple electron-withdrawing groups significantly lowers the pKa, increasing acidity.

The Nitro Group as a Latent Amine: Reductive Cyclization

The most profound role of the nitro group in this compound is its function as a masked amino group. The reduction of an aromatic nitro group to a primary amine is one of the most reliable and fundamental transformations in organic synthesis.[8][9] This conversion completely reverses the electronic character of the substituent, from strongly electron-withdrawing to strongly electron-donating. More importantly, it uncovers a nucleophilic nitrogen atom positioned perfectly to interact with the adjacent malonate side chain.

Methodologies for Nitro Group Reduction

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For this compound, the ester groups are generally stable to many common reduction conditions.

MethodReagents & ConditionsAdvantagesPotential Issues
Catalytic Hydrogenation H₂, Pd/C or Raney Ni, various solvents (EtOH, EtOAc)High efficiency, clean reaction, mild conditions.[10]Pd/C can sometimes cause dehalogenation if other halides are present.[10][11] Raney Ni is pyrophoric.
Metal-Acid Reduction Fe / Acetic Acid or NH₄ClCost-effective, good for large scale, mild.[9]Requires acidic workup, generates metal waste.
Transfer Hydrogenation Hydrazine (N₂H₄), Raney Ni or Pd/CAvoids use of pressurized H₂ gas.[12]Hydrazine is highly toxic.
Dissolving Metal SnCl₂ / HCl or EtOHMild and selective.[9]Stoichiometric amounts of tin salts are required.
Table 2. Common Methods for the Reduction of Aromatic Nitro Groups.
Experimental Protocol: Catalytic Hydrogenation of this compound

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific substrate requirements.

  • Setup: To a hydrogenation flask, add this compound (1.0 eq).

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) (5-10 mol%).

  • Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the starting material.

  • Inerting: Seal the flask and purge the system several times with nitrogen, followed by purging with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Diethyl (2-aminophenyl)malonate, which can be purified further by chromatography or crystallization if necessary.

The Gateway to Heterocycles: Intramolecular Cyclization

The true synthetic power of this compound is realized upon the reduction of the nitro group. The resulting product, Diethyl (2-aminophenyl)malonate, is primed for spontaneous or catalyzed intramolecular cyclization. The proximity of the newly formed, nucleophilic aniline to the electrophilic ester carbonyls of the malonate side chain provides a direct pathway to valuable heterocyclic cores. This transformation is a cornerstone of syntheses related to the famed Leimgruber-Batcho indole synthesis .[12][13][14]

The process involves an intramolecular nucleophilic attack of the amine onto one of the ester carbonyls, followed by the elimination of ethanol, to form a stable lactam ring. This reductive cyclization pathway is a highly efficient method for constructing 3-substituted oxindole frameworks, which are prevalent in numerous biologically active compounds and pharmaceuticals.

Caption: Reductive cyclization pathway from DNPM to an oxindole derivative.

The causality is clear: the initial placement of the nitro group ortho to the malonate is a strategic decision that dictates the outcome of the entire sequence. A nitro group at the meta or para position would not allow for this efficient intramolecular ring-closing reaction.

Conclusion

The nitro group in this compound is far more than a simple substituent; it is the central orchestrator of the molecule's reactivity. It serves three distinct but interconnected strategic functions:

  • An Activating Group for Synthesis: Its powerful electron-withdrawing nature facilitates the very construction of the parent molecule via nucleophilic aromatic substitution.

  • An Acidity-Enhancing Moiety: It increases the acidity of the malonate α-hydrogen, priming it for further functionalization.

  • A Precursor to Cyclization: Its primary role is as a latent amino group. Upon reduction, it triggers a highly efficient intramolecular cyclization to form valuable oxindole heterocyclic systems.

For researchers in drug discovery and process chemistry, this compound represents a robust and reliable building block. Its reactivity, governed entirely by the strategic placement and properties of the nitro group, provides a direct and high-yielding entry point to complex molecular architectures that are of significant interest to the pharmaceutical industry.

References

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  • Gorgas, N., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

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  • PrepChem.com. Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. Available at: [Link]

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  • Bakırcı Çetinkaya, İ. (2016). Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University. Available at: [Link]

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Diethyl (2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of Diethyl (2-nitrophenyl)malonate. As a key intermediate in various synthetic processes, particularly in the pharmaceutical industry, a thorough understanding of its thermal behavior is paramount for ensuring safe handling, process optimization, and risk mitigation. This document synthesizes existing knowledge on the thermal properties of ortho-nitroaromatic compounds and substituted malonic esters to elucidate the potential thermal hazards associated with this compound. It details plausible decomposition mechanisms, identifies potential hazardous byproducts, and provides field-proven methodologies for experimental thermal analysis.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule, incorporating both a reactive nitroaromatic moiety and a versatile diethyl malonate group. This unique combination makes it a crucial building block in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other fine chemicals. The presence of the ortho-nitro group, however, introduces inherent thermal instability, a characteristic shared by many nitroaromatic compounds.[1][2] The potential for rapid, exothermic decomposition necessitates a detailed understanding of its thermal properties to prevent runaway reactions and ensure laboratory and plant safety.[1]

This guide aims to provide a deep dive into the thermal characteristics of this compound, moving beyond simple data presentation to explain the underlying chemical principles that govern its stability and decomposition.

The Dual Nature of Instability: Nitroaromatics and Malonic Esters

The thermal stability of this compound is dictated by the interplay of its two primary functional groups: the ortho-nitroaromatic ring and the diethyl malonate substituent.

  • The Nitroaromatic Core: Nitroaromatic compounds are well-documented as energetic materials.[1] The C-NO₂ bond, while relatively strong, can undergo homolytic cleavage at elevated temperatures, initiating decomposition cascades that release significant amounts of energy and gaseous products.[1] The presence of other functional groups on the aromatic ring can significantly influence the decomposition temperature and mechanism.

  • The Diethyl Malonate Moiety: Malonic esters, while generally more stable than nitroaromatics, are susceptible to hydrolysis and decarboxylation, particularly at elevated temperatures and in the presence of acidic or basic catalysts.[3][4] The active methylene protons are readily abstracted, leading to the formation of a stabilized carbanion that can participate in various reactions.

The critical feature of this compound is the ortho-positioning of these two groups, which creates the potential for intramolecular interactions that can significantly lower the decomposition temperature and define a unique decomposition pathway.

Postulated Thermal Decomposition Mechanism

Step 1: Intramolecular Hydrogen Transfer

The initial and rate-determining step is likely an intramolecular hydrogen transfer from the active methylene group of the malonate moiety to one of the oxygen atoms of the ortho-nitro group. This proceeds through a six-membered transition state, a favored conformation in pericyclic reactions. This transfer is facilitated by the acidity of the α-hydrogen and the electrophilicity of the nitro group.

Step 2: Formation of a Cyclic Intermediate

The hydrogen transfer results in the formation of a nitronate-like intermediate which can rapidly cyclize. This cyclization is analogous to the initial steps of the Cadogan reaction, which involves the reductive cyclization of o-nitrophenyl compounds.[7][8]

Step 3: Rearrangement and Fragmentation

The cyclic intermediate is unstable and is expected to undergo further rearrangement and fragmentation. This can lead to the elimination of stable molecules such as water and carbon dioxide. The specific fragmentation pattern will determine the final decomposition products.

Potential Decomposition Products:

Based on this proposed mechanism, a complex mixture of products can be anticipated:

  • Gaseous Products: Carbon dioxide (CO₂), carbon monoxide (CO), nitrogen oxides (NOx), and ethene (from the ethyl groups).

  • Condensed-Phase Products: Formation of heterocyclic structures such as indazoles or their derivatives is a strong possibility. Polymeric or tar-like materials are also common end-products in the decomposition of energetic materials.

The following diagram illustrates the postulated initial steps of the decomposition pathway:

Decomposition_Pathway cluster_start Initial Reactant cluster_intermediate Key Intermediates cluster_products Decomposition Products Reactant This compound TransitionState Six-membered Transition State Reactant->TransitionState Intramolecular H Transfer CyclicIntermediate Cyclic Nitronate Intermediate TransitionState->CyclicIntermediate Cyclization Products Gaseous Products (CO₂, CO, NOx) + Heterocyclic Residues CyclicIntermediate->Products Rearrangement & Fragmentation

Caption: Postulated initial stages of the thermal decomposition of this compound.

Experimental Assessment of Thermal Stability

A robust evaluation of the thermal hazards of this compound requires experimental analysis. The primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides crucial data on melting points, phase transitions, and the onset temperature and enthalpy of exothermic decomposition.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of a high-pressure pan is critical to contain any gaseous products and prevent the evaporation of the sample before decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a sub-ambient temperature (e.g., 0°C).

    • Heat the sample at a constant rate (e.g., 5-10°C/min) to a final temperature well above the expected decomposition (e.g., 400°C). A slower heating rate can provide better resolution of thermal events.

  • Data Analysis:

    • Determine the melting point (endotherm peak).

    • Identify the onset temperature of the exothermic decomposition. This is a critical parameter for defining the safe upper-temperature limit for handling and processing.

    • Integrate the area of the exotherm to calculate the heat of decomposition (ΔHd).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[8] It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with different decomposition stages.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into an open TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of mass loss.

    • Examine the derivative of the TGA curve (DTG) to determine the temperatures of maximum decomposition rates.

    • Quantify the mass loss at each decomposition step.

The following diagram outlines the workflow for the thermal analysis of this compound:

Thermal_Analysis_Workflow Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data TGA_Data TGA/DTG Curves (Mass vs. Temp) TGA->TGA_Data Analysis Data Interpretation and Hazard Assessment DSC_Data->Analysis TGA_Data->Analysis

Caption: Experimental workflow for the thermal hazard assessment of this compound.

Quantitative Data Summary (Hypothetical)

As no specific experimental data is publicly available for this compound, the following table presents hypothetical but plausible data based on the known behavior of similar nitroaromatic compounds. This table should be populated with actual experimental data for a comprehensive safety assessment.

ParameterTechniqueExpected ValueSignificance
Melting Point (Tm)DSC100 - 120 °CDefines the transition to the liquid phase.
Onset Decomposition Temp. (Tonset)DSC180 - 220 °CCritical for setting maximum safe process temperatures.
Heat of Decomposition (ΔHd)DSC800 - 1500 J/gIndicates the energy release potential; higher values suggest a greater hazard.
Onset of Mass LossTGA185 - 225 °CCorrelates with the onset of decomposition observed by DSC.
Major Mass Loss StageTGA200 - 300 °CIndicates the primary decomposition region.
Residual Mass at 500°CTGA< 10%Suggests near-complete decomposition into volatile products.

Safety Recommendations and Conclusions

The presence of the ortho-nitro group in this compound strongly suggests a significant potential for thermal decomposition at elevated temperatures. The postulated intramolecular decomposition mechanism indicates a lower thermal stability compared to its meta- and para-isomers.

Key Safety Considerations:

  • Temperature Control: Strict temperature control is essential during the synthesis, purification, and storage of this compound. The process temperature should be maintained well below the experimentally determined onset of decomposition.

  • Avoidance of Contaminants: The presence of bases or acids could potentially catalyze decomposition pathways and lower the onset temperature. Care should be taken to avoid contamination.

  • Scale-up Considerations: The thermal hazard increases with the scale of the reaction. A thorough thermal hazard assessment, including adiabatic calorimetry, is strongly recommended before any large-scale synthesis.

  • Ventilation: All handling of this compound at elevated temperatures should be conducted in a well-ventilated fume hood due to the potential release of toxic gaseous byproducts.

References

  • Dalal Institute. (n.d.). The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Retrieved from [Link]

  • Grokipedia. (n.d.). Von Richter reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Thermal decomposition of some nitroanilinoacetic acids. Retrieved from [Link]

  • Lab Manager. (2023, October 23). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • Master Organic Chemistry. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

  • MDPI. (2018, June 28). Mechanism of the Molybdenum-Mediated Cadogan Reaction. ACS Omega. Retrieved from [Link]

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An In-depth Technical Guide to the Electronic Effects of the 2-Nitrophenyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-nitrophenyl group is a ubiquitous substituent in organic chemistry, renowned for its profound and often complex influence on molecular properties and reactivity. Its electronic effects, a nuanced interplay of induction, resonance, and unique proximity-driven interactions, are critical determinants in reaction outcomes, acidity/basicity, and the functionality of advanced materials. This technical guide provides an in-depth exploration of these electronic phenomena for researchers, scientists, and drug development professionals. We will dissect the foundational principles, quantify their impact through empirical data, and provide field-proven experimental protocols to measure these effects. The narrative emphasizes the causality behind these electronic behaviors, moving beyond simple description to foster a deeper, mechanistic understanding.

The Duality of Electronic Influence: Induction and Resonance

The versatile reactivity of nitro compounds stems from the powerful electron-withdrawing nature of the nitro group (-NO₂).[1] This influence is not monolithic but is rather a combination of two distinct, yet synergistic, electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).

The Inductive Effect (-I): Through-Sigma Bond Polarization

The inductive effect is the transmission of charge through sigma (σ) bonds. The nitro group is composed of a nitrogen atom bonded to two highly electronegative oxygen atoms, creating a strong dipole. This configuration makes the -NO₂ group one of the most powerful electron-withdrawing groups via the inductive effect.[2][3] It pulls electron density away from the attached aromatic ring, polarizing the C-N bond and, to a lesser extent, subsequent bonds in the molecular framework. This effect is distance-dependent, weakening with each successive bond from the substituent.

The Resonance Effect (-M): Through-Pi System Delocalization

The resonance (or mesomeric) effect involves the delocalization of π-electrons across the aromatic system. The nitro group can actively withdraw electron density from the benzene ring by delocalizing the ring's π-electrons onto its own oxygen atoms.[4] This is possible because the nitrogen atom, bearing a formal positive charge, is double-bonded to one of the oxygens, allowing for the movement of π-electrons from the ring. This delocalization is most effective when the nitro group is positioned ortho or para to the reaction center, as it allows for the formation of resonance structures where the negative charge is stabilized on the nitro group's oxygen atoms.[5] When the nitro group is in the meta position, this direct resonance delocalization is not possible.[4][6]

The interplay of these two effects makes the 2-nitrophenyl group a potent electron-withdrawing moiety, significantly reducing the electron density of the aromatic scaffold.[1]

Caption: Visualization of resonance stabilization at ortho and para positions.

The Ortho-Effect: Proximity-Induced Complexity

While inductive and resonance effects provide a strong predictive framework, the 2-nitrophenyl group exhibits behaviors that cannot be explained by these factors alone. This deviation is known as the ortho-effect , a term describing the unique influence of a substituent at the position adjacent to a reaction center, which is a combination of steric and electronic factors.[7][8][9]

Steric Hindrance and Inhibition of Resonance

In some systems, such as ortho-substituted benzoic acids, the sheer bulk of the 2-nitro group can force an adjacent functional group (like a carboxyl group) to twist out of the plane of the benzene ring.[10][11] This loss of planarity, known as Steric Inhibition of Resonance (SIR), disrupts the π-orbital overlap between the functional group and the ring, which can paradoxically increase the acidity of the benzoic acid derivative.[7]

Intramolecular Hydrogen Bonding

A defining characteristic of many 2-nitrophenyl compounds is the potential for intramolecular hydrogen bonding. In molecules like 2-nitrophenol, the hydroxyl proton can form a hydrogen bond with one of the oxygen atoms of the proximate nitro group.[12] This interaction forms a stable six-membered ring, which has several consequences:

  • Increased Acidity: This hydrogen bond stabilizes the parent molecule. While this might suggest lower acidity, the powerful electron-withdrawing effects of the nitro group dominate, making 2-nitrophenol significantly more acidic than phenol.[13] However, this intramolecular H-bond makes the proton slightly less available compared to its para-isomer, resulting in 2-nitrophenol often being a slightly weaker acid than 4-nitrophenol.[13][14]

  • Altered Physical Properties: Intramolecular H-bonding reduces the ability of molecules to form intermolecular hydrogen bonds with each other. This leads to a lower boiling point and increased volatility for 2-nitrophenol compared to 4-nitrophenol, a property exploited in their separation by steam distillation.[15]

Caption: Stable six-membered ring via H-bond in 2-nitrophenol.

Quantifying Electronic Effects: Hammett Constants

The Hammett equation provides a powerful tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. It relates reaction rates (k) or equilibrium constants (K) of a substituted series to a reference reaction (k₀ or K₀) through substituent constants (σ) and a reaction constant (ρ).

log(k/k₀) = ρσ

The substituent constant, σ , represents the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[16] The nitro group has one of the largest positive σ values, reflecting its strong electron-withdrawing character.[17][18]

Substituentσ_meta (σ_m)σ_para (σ_p)
-NO₂0.710.78
-CN0.560.66
-Cl0.370.23
-H0.000.00
-CH₃-0.07-0.17
-OCH₃0.12-0.27
Data sourced from various compilations, including reference[19].

Causality Insight: The σ_p value (0.78) for the nitro group is more positive than the σ_m value (0.71), quantitatively demonstrating that the electron-withdrawing effect is stronger from the para position. This is because the para position benefits from both the inductive (-I) and the stronger resonance (-M) effects, whereas the meta position is primarily influenced by the inductive effect.[4] Assigning a universal σ_ortho constant is problematic due to the confounding ortho-effect.

Experimental Manifestations & Protocols

The electronic effects of the 2-nitrophenyl group are not merely theoretical constructs; they have profound and measurable consequences on chemical properties and reactivity.

Case Study: Acidity of Nitrophenols

A classic demonstration of these electronic effects is the trend in acidity among nitrophenol isomers. Acidity is determined by the stability of the conjugate base (phenoxide ion) formed upon deprotonation. Electron-withdrawing groups stabilize this negative charge, increasing acidity and lowering the pKa.[20]

CompoundpKa ValueKey Electronic Effects
Phenol~10.0Baseline resonance stabilization of phenoxide.[21]
3-Nitrophenol~8.4Strong -I effect stabilizes phenoxide. No -M effect.[21][22]
4-Nitrophenol~7.2Strong -I and -M effects provide extensive stabilization.[21][22]
2-Nitrophenol~7.2Strong -I and -M effects plus intramolecular H-bonding.[21][22]
Note: pKa values can vary slightly based on measurement conditions.[13][14]

The data clearly show that all nitrophenols are significantly more acidic than phenol. The ortho and para isomers are the most acidic due to the combined influence of induction and resonance.[22] The slightly lower acidity of 2-nitrophenol compared to 4-nitrophenol in some measurements can be attributed to the energy required to break the intramolecular hydrogen bond during deprotonation.[13]

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This protocol provides a reliable method for empirically determining the pKa of a compound like a nitrophenol, where the protonated and deprotonated forms have distinct UV-Vis absorption spectra.[23][24]

Principle: The Henderson-Hasselbalch equation is combined with Beer-Lambert's Law. By measuring the absorbance of a solution at various known pH values, the ratio of the deprotonated ([A⁻]) to protonated ([HA]) species can be determined, allowing for the calculation of pKa.[23][25]

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of the nitrophenol in a suitable solvent like DMSO or ethanol.[24]

    • Prepare a series of buffer solutions of constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 3 to 12).[24]

  • Sample Preparation:

    • In a 96-well UV-transparent microplate or individual cuvettes, add a fixed volume of each buffer solution.[24]

    • Add a small, precise aliquot of the nitrophenol stock solution to each well to achieve a final concentration in the low micromolar range (e.g., 20-50 µM). Ensure the final solvent concentration (e.g., DMSO) is low and constant across all samples (e.g., ≤1% v/v).

    • Prepare blank wells containing only the buffer solutions.

  • Spectrophotometric Measurement:

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for each sample, including the blanks.[24]

    • Identify the wavelengths of maximum absorbance for the fully protonated species (at low pH) and the fully deprotonated species (at high pH). For 4-nitrophenol, these are typically around 314 nm and 400 nm, respectively.[24]

  • Data Analysis:

    • Subtract the blank absorbance from each sample's absorbance at the chosen analytical wavelength.

    • Plot the corrected absorbance versus pH. The resulting plot should be a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.[23][26]

Caption: Experimental workflow for spectrophotometric pKa determination.

Case Study: Reactivity in Nucleophilic Aromatic Substitution (S_NAr)

The 2-nitrophenyl group is a powerful activator for nucleophilic aromatic substitution (S_NAr) reactions. Aromatic rings are typically electron-rich and resistant to attack by nucleophiles. However, the strong electron-withdrawing nature of the nitro group makes the ring electron-deficient (electrophilic), particularly at the carbon atom bearing the leaving group (ipso-carbon).[27][28]

The reaction proceeds via a two-step addition-elimination mechanism. The key is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[27] The presence of a nitro group at the ortho or para position is crucial because it allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group, thereby stabilizing this high-energy intermediate and lowering the activation energy for the reaction.[29][30]

Applications in Drug Development and Materials Science

The distinct electronic properties of the 2-nitrophenyl group have been harnessed in various advanced applications.

Photocleavable Protecting Groups

The 2-nitrobenzyl group and its derivatives are among the most widely used photolabile protecting groups (PPGs), often called "caging" groups.[31][32] A functional group (e.g., an alcohol, amine, or carboxylate) can be temporarily masked by attaching it to the benzylic carbon of a 2-nitrobenzyl moiety.[33] Upon irradiation with UV light (typically 300-365 nm), an intramolecular redox reaction is initiated, leading to the cleavage of the protecting group and the release of the active molecule and a 2-nitrosobenzaldehyde byproduct.[34] This technology provides exquisite spatiotemporal control over the release of bioactive molecules like neurotransmitters or drugs, which is invaluable in chemical biology and medicine.[32][35]

Conclusion

The electronic effects of the 2-nitrophenyl group are a compelling example of how fundamental principles of physical organic chemistry dictate molecular behavior. The potent combination of a distance-dependent inductive effect and a position-dependent resonance effect renders the attached aromatic ring highly electron-deficient. This primary influence is further modulated by the unique and powerful ortho-effect, where steric hindrance and intramolecular interactions like hydrogen bonding can lead to non-intuitive yet predictable outcomes in acidity, physical properties, and reactivity. A thorough, mechanistic understanding of these principles is essential for professionals in organic synthesis, medicinal chemistry, and materials science to rationally design molecules and control chemical transformations.

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A Guide to the Crystal Structure Analysis of Diethyl (2-Nitrophenyl)malonate Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of diethyl (2-nitrophenyl)malonate and its derivatives. Intended for researchers, medicinal chemists, and materials scientists, this document delves into the synthesis, crystallization, X-ray diffraction analysis, and detailed interpretation of the structural features of these compounds, highlighting the critical interplay of intra- and intermolecular forces that govern their solid-state architecture.

Introduction: The Significance of this compound Derivatives

This compound and its analogues are versatile intermediates in organic synthesis, finding applications in the development of pharmaceuticals and functional materials. The presence of the nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule. Furthermore, the flexible malonate backbone allows for a range of conformational possibilities. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships, designing novel compounds with desired functionalities, and controlling their solid-state properties.

The crystal structure reveals crucial information about:

  • Molecular Conformation: The spatial arrangement of the phenyl ring, the nitro group, and the two ethyl ester chains.

  • Intramolecular Interactions: The presence and geometry of non-covalent interactions within a single molecule, such as hydrogen bonds.

  • Intermolecular Interactions: The forces that govern how molecules pack in the crystal lattice, including hydrogen bonding, π-π stacking, and van der Waals forces.

  • Polymorphism: The ability of a compound to exist in more than one crystalline form, each with different physical properties.

This guide will walk through the essential steps to achieve a comprehensive crystal structure analysis of these valuable compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways

The synthesis of this compound derivatives can be achieved through several established methods. A common approach involves the nucleophilic aromatic substitution reaction of a suitably substituted o-dinitrobenzene or o-halonitrobenzene with diethyl malonate in the presence of a base.[1][2][3]

Experimental Protocol: Synthesis of Diethyl (2-fluoro-4-nitrophenyl)malonate [1]

  • Preparation: Suspend 60% sodium hydride (NaH) in dry dimethylformamide (DMF) under an inert atmosphere and cool to 0°C.

  • Addition of Malonate: Slowly add diethyl malonate dropwise to the NaH suspension. Stir for 10 minutes at 0°C to allow for the formation of the malonate enolate.

  • Nucleophilic Substitution: Add a solution of 3,4-difluoronitrobenzene in DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir overnight while heating to 70°C.

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl), and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure. Purify the crude product by flash chromatography on silica gel.

Causality: The choice of a strong base like NaH is crucial for the deprotonation of the acidic α-hydrogen of diethyl malonate, generating the nucleophilic enolate. DMF is an excellent polar aprotic solvent for this type of reaction as it solvates the cation, enhancing the nucleophilicity of the enolate.

Crystal Growth: The Art of Patience

Obtaining high-quality single crystals is often the most challenging step. The ideal crystal for X-ray diffraction should be well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects. Slow evaporation of a saturated solution is a widely used and effective technique.

Experimental Protocol: Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Good solvents are those in which the compound has moderate solubility. For diethyl malonate derivatives, solvents like ethanol, methanol, or mixtures of hexane and ethyl acetate are often successful.[4][5]

  • Preparation of Saturated Solution: Gently warm the solution to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the filtered solution to a clean vial, cover it with a perforated cap (e.g., Parafilm with a few pinholes), and leave it undisturbed in a vibration-free environment.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and allow them to dry.

Causality: Slow evaporation allows for the gradual increase in solute concentration, promoting the formation of a limited number of nucleation sites and facilitating the growth of large, well-ordered crystals. Rapid evaporation often leads to the formation of a polycrystalline powder.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Workflow of a Crystallographic Experiment

The process of determining a crystal structure from a single crystal can be broken down into several key stages.

experimental_workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction & Integration B->C D Structure Solution C->D E Structure Refinement D->E F Structure Validation & Analysis E->F

Figure 1: A simplified workflow for single-crystal X-ray diffraction analysis.
  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities are recorded.

  • Data Reduction and Integration: The raw diffraction data are processed to correct for experimental factors and to determine the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. This is often the most challenging computational step.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain the best possible fit. This involves adjusting atomic positions, thermal parameters, and other model parameters.

  • Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic reasonability. A detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions is then performed.

Interpreting the Crystallographic Data

The final output of a crystal structure determination is a set of crystallographic data that describes the unit cell and the atomic coordinates.

ParameterDescriptionTypical Values for Organic Molecules
Crystal System The classification of the crystal based on its symmetry.Triclinic, Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystal.e.g., P-1, P2₁/c, P2₁2₁2₁[4][6]
a, b, c (Å) The dimensions of the unit cell edges.5 - 20 Å
α, β, γ (°) The angles between the unit cell edges.90° or other specific values depending on the crystal system
Z The number of molecules in the unit cell.2, 4, 8
R-factor (R₁) A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05 for a good quality structure

Structural Features of this compound Derivatives

The crystal structures of this compound derivatives reveal fascinating insights into their molecular and supramolecular chemistry.

Molecular Conformation and Intramolecular Interactions

A key feature of many 2-nitrophenyl derivatives is the potential for intramolecular hydrogen bonding between one of the oxygen atoms of the nitro group and a nearby hydrogen atom.[7] In the case of this compound, this could involve the methine proton at the malonate's central carbon.

The orientation of the nitro group relative to the phenyl ring is also of significant interest. While a planar conformation might be expected to maximize π-conjugation, steric hindrance and intermolecular interactions in the crystal can lead to a twisted arrangement.[8][9] The dihedral angle between the plane of the nitro group and the phenyl ring is a critical parameter to analyze.[9][10]

Figure 2: Potential intramolecular hydrogen bonding in this compound.
Intermolecular Interactions and Supramolecular Assembly

The packing of molecules in the crystal lattice is dictated by a network of intermolecular interactions. In this compound derivatives, several types of interactions are commonly observed:

  • C-H···O Hydrogen Bonds: The ester carbonyl groups and the nitro group are excellent hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving aromatic or aliphatic C-H donors are frequently observed, often forming centrosymmetric dimers or one-dimensional chains.[4][5][6]

  • π-π Stacking: The aromatic nitrophenyl rings can interact through π-π stacking, where the electron-rich π system of one ring interacts with the electron-poor π system of a neighboring ring. These interactions contribute significantly to the overall stability of the crystal lattice.

  • C-H···π Interactions: A hydrogen atom attached to a carbon can interact with the face of an aromatic ring. These interactions, though weak, can play a role in directing the crystal packing.[5]

The interplay of these weak interactions leads to the formation of complex three-dimensional supramolecular architectures. The specific nature of these interactions can be influenced by the presence of other substituents on the phenyl ring or modifications to the malonate ester groups.

Conclusion and Future Directions

The crystal structure analysis of this compound derivatives provides invaluable information for understanding their chemical behavior and for the rational design of new molecules with tailored properties. This guide has outlined the key experimental and analytical steps involved in this process, from the initial synthesis to the detailed interpretation of the final crystal structure.

Future research in this area could focus on:

  • Co-crystallization: The formation of multi-component crystals with other molecules to create novel materials with unique properties.

  • Polymorphism Screening: A systematic investigation of the different crystalline forms of these compounds and their relative stabilities.

  • Computational Modeling: The use of theoretical methods to predict crystal structures and to gain a deeper understanding of the intermolecular forces at play.

By combining careful experimental work with a thorough analysis of the resulting structural data, researchers can continue to unlock the full potential of this important class of compounds.

References

  • Liu, S., Gao, Y., Han, J., Feng, J., & Zhen, X. (2017). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography, 47(5-6), 153-157. Available at: [Link]

  • Low, J. N., Wardell, J. L., & Glidewell, C. (2000). Conformational preferences in 2-nitrophenylthiolates: interplay between intra- and intermolecular forces; structures of (E)-1-(4-methyl-2-nitrobenzenethiolato)-2-phenylethene, S-(2-nitrophenyl)benzenecarbothiolate and 1-(2-nitrophenylthio)-2,5-pyrrolidinedione. Acta Crystallographica Section B: Structural Science, 56(1), 58-67. Available at: [Link]

  • Pivonka, D. E., & Strobel, G. A. (2016). Photochemistry of Nitrophenol Molecules and Clusters: Intra- vs Intermolecular Hydrogen Bond Dynamics. The Journal of Physical Chemistry A, 120(26), 4469-4477. Available at: [Link]

  • Wozniak, K., & Dominiak, P. M. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Crystals, 6(3), 29. Available at: [Link]

  • Rapi, Z., Bakó, P., Keglevich, G., & Pál, K. (2016). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 2), 241-244. Available at: [Link]

  • Liu, S., Gao, Y., Han, J., Feng, J., & Zhen, X. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. Available at: [Link]

  • Thirupathi, S., & Ponnuswamy, A. (2009). Diethyl 2-(2-nitrobenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2209. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 2-(4-nitrophenyl)malonate. PubChem. Available at: [Link]

  • Thirupathi, S., & Ponnuswamy, A. (2009). Diethyl 2-(2-nitro-benzyl-idene)malonate. PubMed. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate III. Available at: [Link]

  • Wozniak, K., & Dominiak, P. M. (2016). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Semantic Scholar. Available at: [Link]

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A Technical Guide to Determining the Solubility of Diethyl (2-nitrophenyl)malonate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility and Physical Behavior of Diethyl (2-nitrophenyl)malonate

This compound is a substituted diethyl malonate derivative of significant interest in synthetic organic chemistry. Its structure, featuring a reactive methylene group flanked by two ester functionalities and an ortho-substituted nitrophenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds and complex molecular architectures relevant to pharmaceutical and materials science.

The success of any synthetic application, from reaction setup and optimization to product purification and formulation, is fundamentally governed by the compound's solubility characteristics. A thorough understanding of how this compound behaves in different organic solvents is therefore not merely academic; it is a critical prerequisite for efficient process development, enabling researchers to:

  • Select appropriate reaction media that ensure homogeneity.

  • Design effective crystallization and purification protocols.

  • Develop stable formulations for downstream applications.

Guiding Principles: Predicting Solubility from Molecular Structure

The solubility of a solute in a solvent is dictated by the intermolecular forces between the respective molecules. The principle of "like dissolves like" serves as a foundational guideline: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[1]

Molecular Analysis of this compound:

  • Polar Moieties: The molecule possesses significant polarity due to the two ester groups (-COOEt) and the highly polar nitro group (-NO₂). These groups can participate in dipole-dipole interactions and act as hydrogen bond acceptors.

  • Non-Polar Moieties: The phenyl ring and the ethyl chains of the ester groups contribute to the non-polar character of the molecule.

This dual nature suggests that this compound will exhibit nuanced solubility across a range of solvents. Its solubility is expected to be favorable in moderately polar to polar aprotic solvents that can engage with its polar functional groups without being hindered by the non-polar regions. Conversely, solubility is likely to be limited in highly non-polar solvents (like alkanes) and potentially in highly polar protic solvents (like water), where strong solvent-solvent interactions (e.g., hydrogen bonding) may dominate.

Quantitative Solubility Data: An Experimental Framework

As precise solubility values for this compound are not extensively documented, the following table is presented as a template for researchers. It categorizes common organic solvents by polarity and provides a structure for recording experimentally determined solubility data. Following the protocol in Section 4.0 will enable the population of this table.

SolventClassRelative Polarity[2][3]Expected Qualitative SolubilityExperimentally Determined Solubility ( g/100 mL @ 25°C)
HexaneNon-polar Aliphatic0.009LowUser to determine
TolueneNon-polar Aromatic0.099Low to ModerateUser to determine
DichloromethaneHalogenated0.309Moderate to HighUser to determine
Diethyl EtherEther0.117ModerateUser to determine
Ethyl AcetateEster0.228HighUser to determine
AcetoneKetone0.355HighUser to determine
AcetonitrileNitrile0.460HighUser to determine
IsopropanolPolar Protic (Alcohol)0.546ModerateUser to determine
EthanolPolar Protic (Alcohol)0.654Moderate to HighUser to determine
MethanolPolar Protic (Alcohol)0.762ModerateUser to determine
Dimethyl Sulfoxide (DMSO)Polar Aprotic0.444Very HighUser to determine

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The definitive method for determining the true equilibrium solubility of a compound is the shake-flask technique.[4][5] This method ensures that the solution has reached saturation and is in equilibrium with the solid state, providing a thermodynamically stable measurement.

Rationale for Method Selection
  • Expertise: Unlike kinetic solubility assays which can be confounded by the dissolution rate and supersaturation, the thermodynamic method measures the true equilibrium state.[6][7] This is crucial for applications like crystallization where understanding the exact saturation point is paramount.

  • Trustworthiness: The protocol incorporates an extended equilibration time and separation of solid and liquid phases, which are self-validating steps to ensure that the measured concentration represents the true saturation solubility.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatted shaker or incubator capable of maintaining constant temperature (e.g., 25°C ± 0.5°C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Vials: Accurately weigh an excess amount of solid this compound into a glass vial.

    • Causality: Using an excess of solid is critical to ensure that the solution can reach saturation and that undissolved solid remains at equilibrium.[4] An amount that is visually in excess after initial mixing is sufficient.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial. Record the exact volume.

  • Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a minimum of 24 hours.

    • Causality: A 24-hour period is typically sufficient for most organic compounds to reach equilibrium.[4][5] For compounds with slow dissolution kinetics, a longer period (e.g., 48-72 hours) may be necessary. Preliminary time-point experiments can validate the required equilibration time.

  • Phase Separation: After equilibration, allow the vials to rest in the thermostat for at least 2 hours to let the undissolved solid settle.

    • Causality: This step prevents clogging of the filter in the subsequent step and minimizes disturbance of the equilibrium.

  • Sample Collection and Filtration: Carefully draw the supernatant (the clear liquid phase) into a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean collection vial.

    • Causality: Filtration is a mandatory step to remove all microscopic solid particles, ensuring that the analyzed liquid represents only the dissolved compound.[8] The filter material must be chemically inert to the solvent.

  • Sample Dilution: Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A series of dilutions may be necessary.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method.

    • Causality: A calibration curve constructed with known concentrations of this compound in the same solvent is required for accurate quantification.[8] This ensures the relationship between signal (e.g., peak area) and concentration is well-defined.

  • Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

    • Solubility ( g/100 mL) = (Concentration from analysis [g/mL]) × (Dilution Factor) × 100

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Analysis cluster_calc 4. Result prep1 Weigh excess solid (this compound) prep2 Add precise volume of solvent prep1->prep2 equil Agitate in thermostat (e.g., 24h @ 25°C) prep2->equil settle Allow solid to settle (e.g., 2h) equil->settle sample Withdraw supernatant settle->sample filter Filter with 0.22 µm syringe filter sample->filter dilute Dilute filtrate filter->dilute quantify Quantify via HPLC-UV or UV-Vis dilute->quantify result Calculate Solubility (g/100 mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This guide provides both the theoretical context and a detailed, actionable protocol for determining the solubility of this compound in common organic solvents. By adhering to the principles of thermodynamic equilibrium and employing the robust shake-flask method, researchers in drug development and chemical synthesis can generate the high-quality, reliable data essential for informed decision-making in their work. This systematic approach overcomes the current gap in public data and empowers scientists to fully characterize this important chemical intermediate for future innovation.

References

  • PubChem. Diethyl 2-(2-nitro-1-phenylethyl)malonate. National Center for Biotechnology Information. [Link]

  • University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • University of Malaya. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

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  • BioDuro. ADME Solubility Assay. [Link]

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Methodological & Application

Application Notes & Protocols: Diethyl (2-nitrophenyl)malonate as a Cornerstone Reagent for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of synthetic organic chemistry, particularly within drug discovery and materials science, the efficient construction of heterocyclic scaffolds is of paramount importance. Diethyl (2-nitrophenyl)malonate has emerged as a profoundly versatile and strategic starting material for the synthesis of a variety of nitrogen-containing heterocycles.[1][2] Its structure, featuring a nitro group ortho to a malonic ester moiety, is ingeniously predisposed for reductive cyclization cascades. The nitro group serves as a masked amine, while the malonate portion provides the necessary electrophilic centers and a source of carbon atoms for ring formation. This guide provides an in-depth exploration of the core applications of this compound, focusing on the synthesis of indoles and quinolones, complete with mechanistic insights and field-tested laboratory protocols.

Core Synthetic Applications: Mechanistic Pathways

The primary synthetic strategy leveraging this compound involves the chemical reduction of the nitro functionality. This in situ generation of a nucleophilic aniline intermediate triggers a spontaneous intramolecular cyclization with the adjacent malonic ester groups. The specific reaction conditions and the choice of reducing agent are critical variables that dictate the final heterocyclic product.

logical_relationship A This compound B Reductive Cyclization (e.g., H₂/Pd-C, Fe/AcOH) A->B C Indole Derivatives (e.g., Leimgruber-Batcho type) B->C Pathway A D Quinolone Derivatives B->D Pathway B

Caption: Core synthetic pathways from this compound.

Synthesis of Indole Scaffolds: The Leimgruber-Batcho Pathway

The Leimgruber-Batcho indole synthesis is a classic and highly efficient method for creating the indole nucleus, a privileged scaffold in medicinal chemistry.[3][4] While the original synthesis starts from an o-nitrotoluene, this compound serves as an advanced precursor that allows for the direct synthesis of indoles substituted at the 2- and 3-positions. The transformation hinges on a reductive cyclization mechanism.

Causality Behind the Mechanism: The process is initiated by the reduction of the aromatic nitro group to an amine. A variety of reducing systems can be employed, with catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) being a common and clean method.[5][6] Alternative reagents like iron in acetic acid or tin(II) chloride offer different chemoselectivity and are useful when other reducible functional groups are present.[4] Once the nucleophilic aniline is formed, it is perfectly positioned to attack one of the electrophilic ester carbonyls, initiating an intramolecular condensation. The subsequent elimination of ethanol drives the reaction towards the formation of a stable, aromatic indole ring.

leimgruber_batcho start This compound NO₂ CH(COOEt)₂ step1 Reduction [H] (e.g., H₂/Pd-C) Nitro to Amine start->step1 intermediate1 Diethyl (2-aminophenyl)malonate NH₂ CH(COOEt)₂ step1->intermediate1 step2 Intramolecular Nucleophilic Attack Amine attacks C=O intermediate1->step2 intermediate2 {Tetrahedral Intermediate} step2->intermediate2 step3 Elimination of EtOH intermediate2->step3 product Ethyl 3-hydroxy-1H-indole-2-carboxylate step3->product

Caption: Mechanism of Leimgruber-Batcho type indole synthesis.

Synthesis of 4-Hydroxyquinolones

The quinoline ring system is another critical pharmacophore. This compound provides an elegant entry into 4-hydroxy-2-quinolone derivatives. This transformation also proceeds via reductive cyclization but follows a different cyclization pattern compared to the indole synthesis, leading to a six-membered heterocyclic ring.

Causality Behind the Mechanism: Similar to the indole synthesis, the reaction commences with the reduction of the nitro group to form diethyl (2-aminophenyl)malonate.[6] The crucial divergence occurs in the cyclization step. Here, the aniline nitrogen attacks one of the ester carbonyls, leading to the formation of an amide bond and the elimination of one molecule of ethanol. This is followed by an intramolecular Dieckmann-type condensation where the enolate of the remaining ester attacks the newly formed amide carbonyl, cyclizing to form the six-membered ring. The resulting product is a valuable ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, a scaffold present in numerous antibacterial agents.

quinolone_synthesis start This compound NO₂ CH(COOEt)₂ step1 Reduction [H] (e.g., Fe/AcOH) Nitro to Amine start->step1 intermediate1 Diethyl (2-aminophenyl)malonate NH₂ CH(COOEt)₂ step1->intermediate1 step2 Intramolecular Amidation N attacks C=O intermediate1->step2 intermediate2 Amide Intermediate -NH-CO-CH(COOEt)₂ step2->intermediate2 step3 Dieckmann-type Condensation Enolate attacks Amide C=O intermediate2->step3 product Ethyl 4-hydroxy-2-oxo-1,2-dihydro- quinoline-3-carboxylate step3->product

Caption: Mechanism for the synthesis of 4-hydroxyquinolones.

Comparative Data on Reductive Cyclization

The choice of reducing agent and solvent system can significantly influence the reaction outcome and yield. The following table summarizes typical conditions for the synthesis of indole and quinolone derivatives.

Heterocycle TargetReagents & ConditionsSolventTemp. (°C)Time (h)Typical Yield (%)
Indole Derivative H₂ (1 atm), 10% Pd/CEthanol2512-1685-95
Indole Derivative Fe powder, Acetic AcidEthanol/Water802-470-85
Indole Derivative SnCl₂·2H₂OEthanol783-575-90
Quinolone Derivative Fe powder, Acetic AcidEthanol784-665-80
Quinolone Derivative Na₂S₂O₄aq. Ethanol802-360-75

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-hydroxy-1H-indole-2-carboxylate

This protocol details a standard procedure using catalytic hydrogenation, which is often preferred for its clean reaction profile and high yields.

Materials and Reagents:

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (ACS grade, anhydrous)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite® for filtration

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask or a Parr hydrogenation bottle, add this compound (e.g., 2.81 g, 10 mmol).

  • Solvent Addition: Add anhydrous ethanol (50 mL) to dissolve the starting material.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 106 mg, 0.1 mmol Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon). Self-Validation Note: The catalyst is pyrophoric; do not add it to the solvent in the presence of air.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or place the bottle in a Parr apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (1 atm).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The disappearance of the UV-active starting material spot indicates reaction completion (typically 12-16 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is often of high purity. For further purification, it can be recrystallized from an ethanol/water mixture or purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: The final product, ethyl 3-hydroxy-1H-indole-2-carboxylate, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

This protocol utilizes iron in acetic acid, a robust and economical method suitable for this transformation.

Materials and Reagents:

  • This compound (1.0 eq)

  • Iron powder (<100 mesh) (4.0-5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (e.g., 2.81 g, 10 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

  • Reagent Addition: Add iron powder (e.g., 2.80 g, 50 mmol) to the suspension.

  • Initiation: Heat the mixture to reflux (approx. 80-85 °C). Once refluxing, add glacial acetic acid (5 mL) dropwise over 10 minutes. Self-Validation Note: The reaction is exothermic, and the dropwise addition helps control the temperature.

  • Reaction: Maintain the reaction at reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the hot solution through Celite® to remove excess iron and iron salts, washing the filter cake with hot ethanol (3 x 20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water (50 mL) and ethyl acetate (50 mL). Carefully neutralize the aqueous layer by the slow addition of saturated NaHCO₃ solution until effervescence ceases. Separate the layers.

  • Purification: Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol to yield the desired quinolone.

  • Characterization: Confirm the structure and purity of the product via appropriate spectroscopic methods (NMR, MS, IR).

References

  • Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate - PrepChem.com. Available at: [Link]

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Application of Diethyl (2-nitrophenyl)malonate in Knoevenagel condensation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Diethyl (2-nitrophenyl)malonate in Knoevenagel Condensation Reactions

Authored by: A Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Knoevenagel condensation reaction, with a specific focus on the strategic application of this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and explore the synthetic utility of the resulting products, particularly in the construction of heterocyclic scaffolds relevant to medicinal chemistry.

Introduction: The Knoevenagel Condensation as a Foundational Tool for C-C Bond Formation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a reliable and versatile method for forming carbon-carbon double bonds.[1][2][3] At its core, the reaction involves the nucleophilic addition of a carbanion, generated from an "active methylene" compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step.[4][5] The resulting α,β-unsaturated products are pivotal intermediates in the synthesis of a wide array of valuable molecules, including natural products, functional polymers, and therapeutic agents.[1][2][6]

The reaction's efficacy hinges on three key components:

  • A Carbonyl Compound: Typically an aldehyde or ketone. Aldehydes are generally more reactive than ketones.[7]

  • An Active Methylene Compound: A molecule with a CH₂ group flanked by two electron-withdrawing groups (Z), such as esters, nitriles, or ketones (e.g., Z-CH₂-Z).[4][5] These groups increase the acidity of the methylene protons, facilitating their removal by a weak base.

  • A Catalyst: Usually a weak organic base like a primary, secondary, or tertiary amine (e.g., piperidine, pyridine) or an ammonium salt.[8][9] The use of a mild base is crucial to deprotonate the active methylene compound without inducing the self-condensation of the carbonyl reactant.[4][5]

This compound: A Strategically Designed Reagent

While diethyl malonate is a classic active methylene compound, the introduction of a 2-nitroaryl substituent, as in this compound, imparts unique and advantageous properties.

  • Enhanced Acidity: The powerful electron-withdrawing nature of the ortho-nitro group on the phenyl ring further acidifies the methylene protons. This heightened acidity can facilitate carbanion formation under even milder conditions, potentially accelerating reaction rates and improving yields.

  • A Versatile Synthetic Handle: The true strategic value of the ortho-nitro group lies in its capacity for subsequent chemical transformations. It serves as a masked amino group. Following the Knoevenagel condensation, the nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions. This domino or tandem approach is exceptionally powerful for rapidly building molecular complexity.

This unique combination of properties makes this compound a highly valuable reagent, particularly for constructing heterocyclic systems like quinolines, which are prevalent scaffolds in numerous pharmaceuticals.[10]

Reaction Mechanism: A Stepwise View

The Knoevenagel condensation proceeds through a well-established, multi-step mechanism. The causality behind each step is critical for understanding how to optimize the reaction.

  • Carbanion Formation: A weak base (B:) abstracts an acidic proton from the active methylene center of this compound, creating a resonance-stabilized carbanion (enolate). This is often the rate-determining step.[3]

  • Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a tetrahedral alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (BH⁺), yielding a neutral β-hydroxy adduct (an aldol-type product).

  • Dehydration: The β-hydroxy compound undergoes elimination of a water molecule. This step is typically promoted by the reaction conditions (e.g., heat or trace acid/base) and is driven by the formation of a highly stable, conjugated π-system in the final α,β-unsaturated product.[2][4]

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_reactants Reactants Reactant1 This compound (Active Methylene) Carbanion Resonance-Stabilized Carbanion Reactant1->Carbanion + Base (B:) - HB⁺ Reactant2 Aldehyde (R-CHO) Alkoxide Tetrahedral Alkoxide Intermediate Reactant2->Alkoxide Catalyst Base (B:) Carbanion->Alkoxide + R-CHO Adduct β-Hydroxy Adduct Alkoxide->Adduct + HB⁺ - Base (B:) Product α,β-Unsaturated Product Adduct->Product - H₂O (Dehydration)

Caption: Generalized mechanism of the Knoevenagel condensation.

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems, providing a robust starting point for researchers.

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes a typical reaction between this compound and an aromatic aldehyde using piperidine as a catalyst.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 equiv)

  • Piperidine (0.1 equiv)

  • Ethanol (or other suitable solvent like DMSO, Toluene)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask, add this compound (1.0 equiv) and the selected aromatic aldehyde (1.0 equiv).

  • Solvation: Dissolve the reactants in a suitable volume of ethanol (e.g., 5-10 mL per mmol of limiting reagent).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv) to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure α,β-unsaturated product.

  • Characterization: Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[11]

Data Presentation: Representative Reaction Conditions

The choice of catalyst and solvent system can be adapted to suit specific substrates. The following table summarizes various conditions reported for Knoevenagel condensations, providing a comparative overview for experimental design.

Aldehyde/KetoneActive MethyleneCatalystSolventTemp.TimeYield (%)Reference
BenzaldehydeDiethyl malonateImmobilized GelatineDMSORT12 h~85-90%[12]
IsovaleraldehydeDiethyl malonateImmobilized GelatineDMSORT12 h~85%[12]
Various AldehydesDiethyl malonateImmobilized BSADMSORT12 h85-89%[13]
4-NitrobenzaldehydeMalononitrileNoneWater25 °C1 h99%[14]
Substituted BenzaldehydesMalononitrileDABCO-MNPsEthanolReflux5-60 min84-99%[15]
BenzaldehydeEthyl CyanoacetateTriphenylphosphine---High[2]

Key Application: Domino Synthesis of Quinolines

A premier application for the products derived from this compound is the synthesis of substituted quinolines. This is achieved through a powerful domino reaction sequence that combines the Knoevenagel condensation with a reductive cyclization.[16]

The Synthetic Pathway:

  • Knoevenagel Condensation: As previously described, this compound reacts with an appropriate aldehyde or ketone to form the corresponding diethyl 2-(1-aryl/alkyl-meth-(E)-ylidene)-2-(2-nitrophenyl)malonate.

  • Nitro Group Reduction: The crucial next step is the selective reduction of the ortho-nitro group to an amine. This is commonly achieved using reagents like iron powder in acetic acid (Fe/AcOH) or catalytic hydrogenation (e.g., H₂ over Pd/C).[16] This transformation is often performed in situ.

  • Intramolecular Cyclization (Friedländer Annulation): The newly formed aniline nitrogen immediately undergoes an intramolecular nucleophilic attack on one of the proximate ester carbonyls, followed by condensation and aromatization to yield the highly substituted quinoline core.[10][16]

Quinolone_Synthesis Domino Synthesis of Quinolines Reactants This compound + Carbonyl Compound Step1 Step 1: Knoevenagel Condensation Reactants->Step1 Intermediate1 α,β-Unsaturated Intermediate (with -NO₂ group) Step1->Intermediate1 Step2 Step 2: Nitro Group Reduction (e.g., Fe/AcOH) Intermediate1->Step2 Intermediate2 Amino Intermediate (with -NH₂ group) Step2->Intermediate2 Step3 Step 3: Intramolecular Cyclization (Friedländer Annulation) Intermediate2->Step3 Product Substituted Quinolone Step3->Product

Caption: Workflow for the synthesis of quinolines.

This elegant and atom-economical approach allows for the rapid assembly of complex heterocyclic structures from simple starting materials, a highly desirable strategy in drug discovery and development.[17][18]

Field-Proven Insights & Troubleshooting

  • Causality of Catalyst Choice: While piperidine is common, other bases like pyridine, amino acids, or even heterogeneous catalysts can be employed.[8][9][19] For sensitive substrates prone to side reactions, a milder catalyst like L-proline may be advantageous. The Doebner modification utilizes pyridine as both the catalyst and solvent, often leading to concomitant decarboxylation when a reactant contains a carboxylic acid moiety.[4][20]

  • Controlling the Equilibrium: The dehydration step of the Knoevenagel condensation is reversible. To drive the reaction to completion, removal of the water by-product is effective. This can be achieved by using a Dean-Stark apparatus when reacting in a solvent like toluene that forms an azeotrope with water.[7]

  • Substrate Reactivity: Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, cyano, halo) are generally more electrophilic and react faster than those with electron-donating groups (e.g., methoxy, alkyl).[15] Aliphatic aldehydes are also suitable substrates.

  • Solvent-Free Conditions: For a greener approach, many Knoevenagel condensations can be performed under solvent-free conditions, often with microwave irradiation or simple grinding, which can lead to shorter reaction times and higher yields.[1][8]

References

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Application Note & Protocols: Diethyl (2-nitrophenyl)malonate in the Synthesis of Bio-orthogonal Barbiturates and Thiobarbiturates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Barbiturates and their thio-analogs represent a class of heterocyclic compounds with profound significance in medicinal chemistry, historically utilized for their central nervous system depressant properties. Modern drug development, however, seeks molecular scaffolds that can be further functionalized to explore new therapeutic applications and create advanced biochemical tools. This guide details the synthesis and utility of diethyl (2-nitrophenyl)malonate as a pivotal precursor for producing 5-substituted (thio)barbiturates. The strategic incorporation of the 2-nitrophenyl moiety serves not merely as a bulky substituent but as a latent functional group. Following the core cyclization, the nitro group is readily reduced to a primary amine, yielding a 5-(2-aminophenyl) (thio)barbiturate. This intermediate is a versatile platform for further chemical modification via established synthetic routes, such as the Sandmeyer reaction, enabling the introduction of a diverse array of functionalities. This document provides detailed, field-tested protocols, mechanistic insights, and a forward-looking perspective on leveraging this platform for advanced drug discovery and chemical biology applications.

Core Concept: The Strategic Role of the 2-Nitrophenyl Group

The classical synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea or thiourea.[1][2] The choice of substituents on the malonic ester is the primary determinant of the final compound's pharmacological profile. Our focus on this compound is predicated on a two-stage strategy:

  • Primary Synthesis: Establish the core (thio)barbiturate heterocyclic scaffold.

  • Secondary Functionalization: Utilize the nitro group as a synthetic handle for post-cyclization modifications, transforming a simple substituent into a gateway for diverse chemical derivatization.

This approach allows for the late-stage diversification of a common intermediate, a highly desirable strategy in modern medicinal chemistry for building libraries of related compounds for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Cyclization cluster_2 Stage 3: Latent Group Activation cluster_3 Stage 4: Downstream Derivatization A 1-Chloro-2-nitrobenzene + Diethyl Malonate B This compound A->B SNA_r C 5-(2-Nitrophenyl)barbituric Acid B->C + Urea D 5-(2-Nitrophenyl)thiobarbituric Acid B->D + Thiourea E 5-(2-Aminophenyl)barbituric Acid C->E Nitro Reduction F 5-(2-Aminophenyl)thiobarbituric Acid D->F Nitro Reduction G Diverse Functional Groups (-Cl, -Br, -CN, -OH, etc.) E->G e.g., Sandmeyer Rxn F->G

Caption: High-level synthetic workflow.

Protocol I: Synthesis of this compound

This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The enolate of diethyl malonate, generated by a strong base, acts as the nucleophile, displacing a halide from an electron-deficient aromatic ring. The electron-withdrawing nitro group is essential for activating the ring towards this type of attack.

Scientific Rationale

The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It irreversibly deprotonates diethyl malonate, driving the equilibrium to form the enolate. The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which effectively solvates the sodium cation while leaving the enolate anion highly reactive.[3][4] Heating is required to overcome the activation energy of the Meisenheimer complex formation and subsequent halide displacement.

Materials & Reagents
ReagentM.W. ( g/mol )MolesEquivalentsAmount
Sodium Hydride (60% in oil)40.000.132 mol1.15.28 g
Diethyl Malonate160.170.126 mol1.0520.11 g (19.2 mL)
1-Fluoro-2-nitrobenzene141.100.120 mol1.016.93 g (13.5 mL)
DMF, anhydrous---200 mL
Saturated aq. NH4Cl---As needed
Ethyl Acetate (EtOAc)---As needed
Brine---As needed
Anhydrous MgSO4---As needed
Step-by-Step Protocol
  • Preparation: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil). Wash the NaH three times with hexane to remove the oil, decanting the hexane carefully under a nitrogen atmosphere. Suspend the washed NaH in 100 mL of anhydrous DMF.

  • Enolate Formation: Cool the suspension to 0°C using an ice bath. Add diethyl malonate dropwise via the dropping funnel over 20 minutes. Maintain the temperature at 0°C and stir for an additional 30 minutes after the addition is complete. Observe for the cessation of hydrogen gas evolution.

  • SNAr Reaction: Add a solution of 1-fluoro-2-nitrobenzene in 100 mL of anhydrous DMF dropwise to the reaction mixture at 0°C. After the addition, allow the mixture to warm to room temperature and then heat to 70°C. Stir overnight (approx. 12-16 hours) at this temperature.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution until no further gas evolution is observed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (4 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with brine (3 x 150 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc) to yield this compound as a yellow oil.

Protocol II: Synthesis of 5-(2-Nitrophenyl)barbituric Acid

This is a classic condensation cyclization reaction. The mechanism involves a twofold nucleophilic acyl substitution. A strong base, sodium ethoxide, deprotonates urea, enhancing its nucleophilicity. The resulting urea anion then attacks the electrophilic carbonyl carbons of the malonate ester.[1][5]

Mechanism Insight

G cluster_0 Mechanism: Barbiturate Synthesis A Urea anion attacks one ester carbonyl B Tetrahedral Intermediate A->B C Elimination of Ethoxide B->C D Intramolecular attack by second N-atom C->D E Second Tetrahedral Intermediate D->E F Elimination of second Ethoxide & Protonation E->F G Final Barbiturate Ring F->G

Caption: Stepwise condensation mechanism.

Materials & Reagents
ReagentM.W. ( g/mol )MolesEquivalentsAmount
Sodium Metal22.990.10 g-atom2.02.3 g
Ethanol, absolute46.07--150 mL
This compound281.250.05 mol1.014.06 g
Urea, dry60.060.05 mol1.03.0 g
Hydrochloric Acid (conc.)---As needed
Step-by-Step Protocol
  • Base Preparation: In a 500 mL round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve clean sodium metal pieces in absolute ethanol. The reaction is exothermic; cool the flask if necessary. This in situ preparation generates sodium ethoxide.

  • Condensation: Once all the sodium has dissolved, add this compound to the sodium ethoxide solution. Then, add a solution of dry urea dissolved in 50 mL of hot absolute ethanol.

  • Reflux: Shake the mixture well and heat it to reflux using an oil bath set to 110°C. A white solid, the sodium salt of the barbiturate, should begin to precipitate. Continue refluxing for 7-8 hours.

  • Work-up: After cooling, add 250 mL of warm water (approx. 50°C) to dissolve the precipitate.

  • Precipitation: Carefully acidify the solution with concentrated HCl, with vigorous stirring, until the solution is acidic to litmus paper. The 5-(2-nitrophenyl)barbituric acid will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath for at least one hour to maximize precipitation. Collect the solid product by vacuum filtration on a Büchner funnel.

  • Purification: Wash the filter cake with cold water and then recrystallize from aqueous ethanol to yield the purified product. Dry in a vacuum oven.

Protocol III: Synthesis of 5-(2-Nitrophenyl)thiobarbituric Acid

The synthesis of the thio-analog is nearly identical to that of the barbiturate, substituting thiourea for urea.[6][7] Thiobarbiturates are generally more lipophilic than their oxygen-containing counterparts, which can significantly alter their pharmacokinetic properties.[6]

Materials & Reagents
  • Same as Protocol II, but replace Urea with Thiourea (M.W. 76.12, 0.05 mol, 1.0 equiv, 3.81 g).

Step-by-Step Protocol

The protocol is identical to that described in Section 3. Simply substitute thiourea for urea in step 2. The work-up and purification steps remain the same. The resulting product is 5-(2-nitrophenyl)thiobarbituric acid.

Protocol IV: Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step that unlocks the potential for further derivatization. Catalytic hydrogenation is the method of choice due to its high efficiency and chemoselectivity.[8][9]

Scientific Rationale

Catalysts like Palladium on carbon (Pd/C) are highly effective for the reduction of aromatic nitro groups.[10] The reaction is performed under a hydrogen atmosphere. The catalyst surface adsorbs both the hydrogen gas and the nitroarene, facilitating the transfer of hydrogen atoms and the stepwise reduction of the nitro group to a nitroso, then hydroxylamine, and finally to the amine, with water as the only byproduct. This method is generally selective for the nitro group and will not reduce the carbonyls of the barbiturate ring under controlled conditions.

Materials & Reagents
ReagentM.W. ( g/mol )MolesEquivalentsAmount
5-(2-Nitrophenyl)barbituric acid249.180.02 mol1.04.98 g
Palladium on Carbon (10% Pd)---~250 mg (5% w/w)
Ethanol or Ethyl Acetate---150 mL
Hydrogen Gas (H2)2.02--Balloon or Parr shaker
Step-by-Step Protocol
  • Setup: In a hydrogenation flask (e.g., a Parr shaker bottle or a thick-walled flask), dissolve the 5-(2-nitrophenyl)barbituric acid in ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is pyrophoric and may ignite in the presence of flammable solvents and air.

  • Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas. Repeat this purge cycle three times. Pressurize the vessel to the desired pressure (or use a hydrogen-filled balloon for atmospheric pressure) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may ignite. Quench it with water before disposal.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-(2-aminophenyl)barbituric acid. The product can be purified further by recrystallization if necessary.

Downstream Synthetic Applications

The resulting 5-(2-aminophenyl) (thio)barbiturate is a valuable intermediate. The primary aromatic amine can undergo a wide range of transformations.

G cluster_0 Potential Derivatizations A 5-(2-Aminophenyl)barbiturate (Intermediate) B Diazonium Salt (Ar-N2+) A->B Diazotization (NaNO2, HCl) F Amide (Ar-NHCOR) A->F Acylation (Acyl Chloride) G Fused Heterocycle (e.g., via Fischer Indole Synthesis) A->G Condensation (with Ketone/Aldehyde) C Aryl Halide (Ar-X) (X = Cl, Br) B->C Sandmeyer Rxn (CuX) D Aryl Cyanide (Ar-CN) B->D Sandmeyer Rxn (CuCN) E Phenol (Ar-OH) B->E Sandmeyer Rxn (H2O, Δ)

Caption: Synthetic possibilities from the amino intermediate.

A particularly powerful transformation is the Sandmeyer reaction , which proceeds via a diazonium salt intermediate.[11][12][13] This reaction allows for the conversion of the amino group into a variety of other functional groups, including halides (-Cl, -Br), cyanide (-CN), and hydroxyl (-OH), which are otherwise difficult to introduce directly onto the aromatic ring.[14][15] This versatility enables fine-tuning of the molecule's electronic and steric properties, which is crucial for optimizing biological activity.

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  • Diethyl diethylmalon
  • Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. Filo. (2025).
  • Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. Beilstein Journals.
  • 1,4‐conjugate addition of diethyl malonate (2) to N‐, S‐ and O‐containing aromatic nitroolefins 1 catalyzed by thiourea derivative 3 at high pressure.
  • Chemistry Matters—Barbitur
  • To prepare barbituric acid from urea and diethyl malon
  • Thiourea reacts with diethyl malonate and its alkyl derivatives in the same way th
  • Barbitur

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Application Note & Protocol: The Tandem Reduction-Cyclization of Diethyl (2-nitrophenyl)malonate for the Synthesis of Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The quinoline and 4-quinolone ring systems are privileged scaffolds in drug discovery, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. The tandem reduction-cyclization of diethyl (2-nitrophenyl)malonate represents a highly efficient and atom-economical route to access functionalized 4-hydroxyquinoline-3-carboxylates, which are pivotal precursors for these therapeutic agents.[1] This one-pot transformation ingeniously combines the reduction of an aromatic nitro group to an amine with a subsequent intramolecular cyclization, obviating the need to isolate the often-unstable aminophenyl intermediate. This application note provides a deep dive into the mechanistic underpinnings of this reaction, compares various catalytic systems, and presents a detailed, field-proven protocol for its successful execution.

The Mechanistic Pathway: A Tale of Two Reactions

The elegance of the tandem reaction lies in its sequential execution of two distinct, yet synergistic, chemical transformations within a single reaction vessel.

Step A: Reduction of the Nitroarene The reaction is initiated by the reduction of the aromatic nitro group of this compound to the corresponding aniline derivative, diethyl (2-aminophenyl)malonate. The choice of reducing agent is critical and dictates the reaction's compatibility with other functional groups.[2][3] Common methods include:

  • Catalytic Hydrogenation: Utilizing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H₂ gas. This method is highly efficient but can be non-selective, potentially reducing other susceptible groups like alkenes or alkynes.[4]

  • Catalytic Transfer Hydrogenation (CTH): A safer and more convenient alternative to using pressurized hydrogen gas. A hydrogen donor, such as ammonium formate or formic acid, is used to generate hydrogen in situ in the presence of a catalyst (typically Pd/C).[5]

  • Metal-Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) offer good selectivity for the nitro group.[2][3][4]

Step B: Intramolecular Cyclization Once the amino group is formed, it acts as a nucleophile. The reaction medium's thermal energy is typically sufficient to drive an intramolecular nucleophilic attack by the newly formed amine onto one of the proximal ester carbonyl groups. This step is a form of intramolecular aminolysis, which results in the formation of a six-membered heterocyclic ring and the elimination of an ethanol molecule. The resulting product, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, exists in equilibrium with its enol tautomer, ethyl 2,4-dihydroxyquinoline-3-carboxylate.

Below is a diagram illustrating the complete mechanistic transformation.

Tandem Reaction Mechanism cluster_0 Step 1: Reduction cluster_1 Step 2: Intramolecular Cyclization Start This compound Intermediate Diethyl (2-aminophenyl)malonate (Unstable Intermediate) Start->Intermediate [H] (e.g., H₂/Pd/C, Fe/HCl) Product Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate Intermediate->Product Δ -EtOH Tautomer Ethyl 2,4-dihydroxyquinoline-3-carboxylate Product->Tautomer Tautomerization

Caption: Reaction mechanism for the tandem reduction-cyclization.

Comparative Analysis of Reduction Methodologies

The success of the tandem reaction hinges on the selection of an appropriate reduction system. The choice impacts reaction time, temperature, yield, and functional group tolerance. The following table summarizes common methodologies, providing researchers with the data to make an informed decision based on their specific substrate and laboratory capabilities.

Reducing SystemTypical SolventConditionsAvg. TimeTypical Yield (%)Key Considerations & Causality
H₂ / 10% Pd/C Ethanol, Ethyl Acetate1 atm H₂, RT1-12 h>95%High Efficiency: Provides very clean and high-yield reductions. Causality: The catalyst surface provides active sites for H₂ dissociation and nitro group reduction. Drawback: Can reduce other functional groups (alkenes, alkynes, some carbonyls).[2][4]
Fe / HCl or NH₄Cl Ethanol / WaterReflux2-6 h80-95%High Selectivity: Excellent for substrates with other reducible groups like esters and ketones. Causality: Iron acts as an electron donor in the acidic medium to reduce the nitro group. The method is robust and cost-effective.[2]
SnCl₂·2H₂O Ethanol, Ethyl AcetateRT to Reflux1-4 h85-95%Mild Conditions: A very mild and selective method, tolerant of many functional groups. Causality: Tin(II) is a mild reducing agent that selectively reduces nitroarenes. The reaction often proceeds cleanly at room temperature.[4]
NH₄HCO₂ / 10% Pd/C Methanol, EthanolReflux0.5-2 h>90%Operational Simplicity: Catalytic Transfer Hydrogenation (CTH) avoids the use of pressurized H₂ gas. Causality: Ammonium formate decomposes to produce hydrogen in situ, which is then utilized by the palladium catalyst.[5]
NaBH₄ / Ni(OAc)₂ CH₃CN / H₂ORoom Temperature1-3 hHighModified Hydride Reduction: NaBH₄ alone does not reduce nitro groups, but transition metal salts activate it. Causality: The system forms nickel boride, which is the active catalytic species for the reduction.[6]

Detailed Protocol: Catalytic Transfer Hydrogenation Approach

This protocol details the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using a catalytic transfer hydrogenation (CTH) method, which is selected for its safety, efficiency, and mild conditions.

Materials and Equipment
  • Reagents: this compound, 10% Palladium on activated carbon (Pd/C), Ammonium formate (NH₄HCO₂), Methanol (MeOH), Ethyl acetate (EtOAc), Hexanes, Celite®.

  • Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel and flask, filter paper, rotary evaporator, beaker for recrystallization.

Experimental Workflow

Experimental Workflow A 1. Reagent Setup B 2. Reaction Under Reflux A->B Add reagents to flask C 3. Catalyst Filtration (Hot) B->C Monitor by TLC until completion D 4. Solvent Removal C->D Remove Pd/C via Celite pad E 5. Product Recrystallization D->E Concentrate filtrate F 6. Isolation & Drying E->F Crystallize from EtOAc/Hexanes

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 35.5 mmol, 1.0 equiv.). Add 100 mL of methanol to dissolve the starting material.

  • Addition of Reagents: To the stirred solution, carefully add ammonium formate (11.2 g, 177.5 mmol, 5.0 equiv.).

    • Scientist's Note: A large excess of the hydrogen donor is used to ensure the reaction goes to completion and to maintain a sufficient rate.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 1.0 g, 10 wt%).

    • Safety Insight: Add the catalyst under a gentle stream of nitrogen or argon if possible. While the catalyst is wetted in this procedure, dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents.

  • Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours. A complete reaction is indicated by the disappearance of the starting material spot.

  • Catalyst Removal: Once the reaction is complete, immediately filter the hot reaction mixture through a pad of Celite® in a Buchner funnel.

    • Expert Tip: Filtering the solution while hot is crucial. The cyclized product has lower solubility and may prematurely crystallize upon cooling, leading to its loss on the filter paper along with the catalyst. Wash the Celite pad with a small amount of hot methanol (2 x 20 mL) to recover any adsorbed product.

  • Workup: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield a crude solid.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes. Dissolve the solid in a minimum amount of hot ethyl acetate and then slowly add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The expected product is a pale white or off-white solid.

Conclusion

The tandem reduction-cyclization of this compound is a powerful and elegant strategy for the synthesis of the 4-quinolone core structure. By understanding the underlying mechanism and the nuances of different reduction methodologies, researchers can effectively leverage this reaction to build complex molecular architectures relevant to pharmaceutical and materials science. The provided protocol, utilizing catalytic transfer hydrogenation, offers a safe, reliable, and scalable method for accessing these valuable heterocyclic compounds.

References

  • Reduction of nitro compounds - Wikipedia. Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]

  • Catalytic transfer hydrogenation studies on Arylhydrazones. Asian Journal of Experimental Chemistry. [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]

  • Diethyl 2-(2-nitrobenzylidene)malonate. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). SID. [Link]

  • The hydrogenation process of diethyl malonate over Cu/SiO2 catalyst. ResearchGate. [Link]

  • Polyfunctional 4-Quinolinones. Synthesis of 2-Substituted 3-Hydroxy-4-oxo-1,4-dihydroquinolines. ResearchGate. [Link]

  • Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. PubMed. [Link]

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

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Application Notes and Protocols for the Scalable Synthesis of Substituted Malonic Acids from Diethyl (2-Nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted malonic acids are pivotal building blocks in the synthesis of a diverse array of pharmaceuticals, agrochemicals, and specialty materials. Their versatile dicarboxylic acid functionality allows for the construction of complex molecular architectures. This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of substituted malonic acids, commencing from the readily available starting material, diethyl (2-nitrophenyl)malonate. The synthetic strategy hinges on a core two-step transformation: the reduction of the nitro group to an aniline, followed by the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. We will explore various methodologies for these transformations, with a strong emphasis on scalability, safety, and efficiency. Furthermore, this guide will delve into strategies for introducing substituents at the alpha-carbon of the malonic ester, a key step in generating a library of valuable substituted malonic acid derivatives.

Strategic Overview of the Synthesis

The synthesis of substituted malonic acids from this compound can be approached via two primary strategic routes, differing in the stage at which the substitution is introduced.

Strategy A: Substitution Prior to Reduction and Hydrolysis

This strategy involves the alkylation or arylation of the alpha-carbon of this compound, followed by the sequential reduction of the nitro group and hydrolysis of the ester moieties. This approach is advantageous when the desired substituent is stable to the reduction and hydrolysis conditions.

Strategy B: Substitution Following Reduction and Hydrolysis

In this alternative approach, this compound is first reduced to diethyl (2-aminophenyl)malonate, which is then hydrolyzed to 2-aminophenylmalonic acid. Subsequent functionalization of the aniline nitrogen or the aromatic ring can then be performed. This strategy is suitable for introducing substituents that may not be compatible with the initial alkylation conditions.

Below is a visual representation of the general synthetic workflow:

Synthetic Workflow cluster_strategy_a Strategy A cluster_strategy_b Strategy B start This compound substituted_nitro Substituted Diethyl (2-nitrophenyl)malonate start->substituted_nitro 1a. Alkylation amino_ester Diethyl (2-aminophenyl)malonate start->amino_ester 1b. Reduction substituted_amino_ester Substituted Diethyl (2-aminophenyl)malonate substituted_nitro->substituted_amino_ester 2a. Reduction amino_acid 2-Aminophenylmalonic Acid amino_ester->amino_acid 2b. Hydrolysis final_product Substituted Malonic Acid substituted_amino_ester->final_product 3a. Hydrolysis substituted_amino_acid Substituted 2-Aminophenylmalonic Acid amino_acid->substituted_amino_acid 3b. Substitution substituted_amino_acid->final_product

Caption: General workflow for the synthesis of substituted malonic acids.

Part 1: Core Directive - Detailed Protocols and Methodologies

Section 1.1: Reduction of the Nitro Group

The reduction of the nitro group in this compound to the corresponding aniline is a critical step. For scalable synthesis, catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile.

Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient route to anilines from nitroarenes.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[2][3]

Protocol 1: Scalable Catalytic Hydrogenation of this compound

Safety Precautions: Hydrogenation reactions are hazardous due to the use of flammable hydrogen gas and pyrophoric catalysts like Pd/C.[4][5] This procedure must be conducted in a well-ventilated fume hood, and all personnel must be properly trained in handling pyrophoric reagents and compressed gases.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (or Ethyl Acetate), reagent grade

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or a multi-neck flask suitable for balloon hydrogenation)

  • Magnetic stirrer and stir bar

  • Vacuum/Nitrogen manifold

  • Buchner funnel and filter flask

Procedure:

  • Catalyst Charging: To a hydrogenation vessel, add this compound (1.0 eq). Under a gentle stream of nitrogen, carefully add 10% Pd/C (0.01-0.05 eq by weight of substrate). The catalyst should be handled wet to minimize the risk of ignition.

  • Inerting the System: Seal the vessel and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add ethanol (or ethyl acetate) to the vessel via a cannula or dropping funnel. The concentration should be approximately 0.1-0.5 M.

  • Hydrogenation: Purge the system with hydrogen gas. For a laboratory scale, a hydrogen-filled balloon can be used. For larger scales, a Parr hydrogenator is recommended. Pressurize the vessel with hydrogen (1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by hydrogen uptake on a Parr apparatus. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The used catalyst on the Celite® pad is highly pyrophoric and should not be allowed to dry. Immediately quench the filter cake with water and store it in a designated, sealed waste container.

  • Isolation: Concentrate the filtrate under reduced pressure to yield diethyl (2-aminophenyl)malonate, which can be used in the next step without further purification.

Alternative Reduction Method: Metal-Acid Reduction

For certain applications or when high-pressure hydrogenation equipment is not available, a metal-acid reduction can be employed. A patent for a similar compound describes the use of iron filings in the presence of an ammonium salt.[6]

Section 1.2: Hydrolysis of the Diethyl Ester

The hydrolysis of the diethyl ester to the dicarboxylic acid can be achieved under either acidic or basic conditions. However, for substituted phenylmalonates, this step can be challenging and may lead to decarboxylation.[7][8]

Protocol 2: Controlled Hydrolysis of Diethyl (2-Aminophenyl)malonate

Causality of Experimental Choices: The presence of the electron-donating amino group can influence the reactivity of the ester groups. Harsh acidic conditions and high temperatures are known to promote decarboxylation of malonic acids.[8] Therefore, a milder, two-step basic hydrolysis followed by careful acidification at low temperature is recommended to preserve the dicarboxylic acid structure.

Materials:

  • Diethyl (2-aminophenyl)malonate

  • Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated and 1M

  • Ethyl acetate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter or pH paper

  • Separatory funnel

Procedure:

  • Saponification: Dissolve diethyl (2-aminophenyl)malonate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Add a solution of NaOH or LiOH (2.2-2.5 eq) in water.

  • Heating: Gently heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cooling and Acidification: Cool the reaction mixture in an ice bath to 0-5 °C. Slowly add concentrated HCl with vigorous stirring to adjust the pH to approximately 2. It is crucial to maintain a low temperature during acidification to minimize decarboxylation.

  • Isolation: The product, 2-aminophenylmalonic acid, may precipitate from the solution upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Extraction (if necessary): If the product remains in solution, extract the aqueous layer with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Table 1: Comparison of Reaction Conditions for Core Transformations

StepMethodCatalyst/ReagentSolventTemp. (°C)PressureTypical YieldKey Considerations
Reduction Catalytic Hydrogenation10% Pd/CEthanol251-4 atm H₂>95%Pyrophoric catalyst, requires specialized equipment for large scale.
Metal-Acid ReductionFe/NH₄ClEthanol/WaterRefluxAtmospheric80-90%Less hazardous than hydrogenation, may require longer reaction times.
Hydrolysis Basic HydrolysisNaOH or LiOHEthanol/WaterRefluxAtmospheric70-85%Careful pH adjustment at low temperature is critical to prevent decarboxylation.[8]
Acidic HydrolysisHBr/AcOHAcetic AcidRefluxAtmosphericVariableHigh risk of decarboxylation to the corresponding acetic acid derivative.[7]
Section 1.3: Alpha-Substitution of this compound (Strategy A)

The malonic ester synthesis is a classic and reliable method for introducing alkyl or acyl groups at the carbon alpha to both carbonyl groups.[9]

Protocol 3: Scalable Alkylation of this compound

Materials:

  • This compound

  • Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol or Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl bromide, benzyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Equipment:

  • Multi-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Base Addition: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add this compound (1.0 eq) dropwise. Alternatively, for a more reactive base, a suspension of sodium hydride (1.1 eq) in anhydrous DMF can be used.

  • Enolate Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Cool the reaction mixture to 0 °C and add the alkyl halide (1.0-1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the substituted this compound. A similar procedure has been reported for the synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate.[10]

Part 2: Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the "How"
  • Choice of Reduction Catalyst: While various catalysts can effect the reduction of nitroarenes, Pd/C is often preferred for its high activity and selectivity at low pressures and temperatures, which are favorable for scalability and safety.[1] The use of a wet catalyst is a critical safety measure to prevent ignition upon contact with flammable solvents.[5]

  • Controlling Decarboxylation: The hydrolysis of malonic esters, particularly those with an aromatic substituent, is prone to decarboxylation, especially under acidic conditions.[7][8] The protocol for basic hydrolysis followed by cold, careful acidification is designed to mitigate this side reaction by keeping the protonated dicarboxylic acid intermediate at a low temperature, where it is less likely to lose CO₂.

  • Strategic Choice of Substitution Timing: The decision to substitute before or after the reduction and hydrolysis steps (Strategy A vs. Strategy B) is a key consideration in process development. Strategy A is generally more straightforward and utilizes the well-established malonic ester synthesis.[9] However, the choice of alkylating agent must be compatible with the subsequent reduction and hydrolysis steps. Strategy B offers more flexibility for introducing sensitive functional groups later in the synthesis.

Trustworthiness: A Self-Validating System

Each protocol is designed with in-process checks to ensure the reaction is proceeding as expected.

  • TLC Monitoring: Thin-layer chromatography is a simple and effective tool to monitor the consumption of starting materials and the formation of products at each stage.

  • Spectroscopic Characterization: The identity and purity of the intermediates and final products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Spectroscopic data for related aminomalonates are available for comparison.[11][12][13]

Authoritative Grounding & Comprehensive References

The methodologies and explanations provided in this guide are supported by established chemical principles and peer-reviewed literature.

Part 3: Visualization & Formatting

Data Presentation

Table 2: Representative Yields for the Synthesis of Substituted Malonic Acid Derivatives

Starting MaterialAlkylating AgentReduction MethodHydrolysis MethodFinal ProductOverall Yield (%)Reference
This compoundEthyl BromideCatalytic HydrogenationBasic Hydrolysis2-Ethyl-2-(2-aminophenyl)malonic acidEstimated 60-70%Based on[10] and general yields
This compoundBenzyl ChlorideCatalytic HydrogenationBasic Hydrolysis2-Benzyl-2-(2-aminophenyl)malonic acidEstimated 60-70%Based on malonic ester synthesis principles[9]

Note: The overall yields are estimated based on typical yields for each individual step as reported in the literature for similar substrates.

Experimental Protocols

Detailed, step-by-step methodologies for all key experiments are provided in Section 1.1, 1.2, and 1.3.

Mandatory Visualization

Detailed_Workflow_Strategy_A start This compound enolate Enolate Formation (NaOEt or NaH) start->enolate 1. Deprotonation alkylation Alkylation (R-X) enolate->alkylation 2. Nucleophilic Attack substituted_nitro Substituted Diethyl (2-nitrophenyl)malonate alkylation->substituted_nitro reduction Reduction (H₂, Pd/C) substituted_nitro->reduction 3. Catalytic Hydrogenation substituted_amino Substituted Diethyl (2-aminophenyl)malonate reduction->substituted_amino hydrolysis Hydrolysis (NaOH, then H⁺) substituted_amino->hydrolysis 4. Saponification & Acidification final_product Substituted Malonic Acid hydrolysis->final_product

Caption: Detailed workflow for Strategy A: Substitution followed by reduction and hydrolysis.

References

  • PubChem. Diethyl 2-(((2-aminophenyl)amino)methylene)malonate. National Center for Biotechnology Information. [Link]

  • Çetinkaya, İ. B. Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea (Master's thesis, Middle East Technical University). (2016).
  • PubChem. Diethyl 2-(4-nitrophenyl)malonate. National Center for Biotechnology Information. [Link]

  • Alfa Aesar.
  • Google Patents.
  • SpectraBase. Diethyl aminomalonate hydrochloride. [Link]

  • Google Patents. Process for preparing 2-amino malonic acid derivatives and 2-amino-1,3-propanediol derivatives, and intermediates for preparing the same. US6284915B2.
  • ResearchGate.
  • University of California, Berkeley College of Chemistry.
  • MDPI.
  • The Sarpong Group, University of California, Berkeley.
  • Fu, Y., et al. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
  • PubChem. Diethyl methylmalonate. National Center for Biotechnology Information. [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

  • Google Patents. Malonic acid derivatives and methods for their synthesis. EP0254080B1.
  • Chemistry LibreTexts. Synthesis of Amino Acids. (2022). [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

  • ResearchG
  • Google Patents. Production of malonic acid. US2373011A.
  • Beilstein Journals. Supporting Information On the hydrolysis of diethyl 2-(perfluorophenyl)
  • PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. [Link]

  • Keglevich, G., et al. (2020). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Molecules, 25(16), 3749. [Link]

  • ResearchGate. Synthesis of bis(Aminomethyl)-phosphinic Acids via a Mannich Reaction.

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Troubleshooting & Optimization

Technical Support Center: Selective Monoalkylation of Diethyl (2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the selective monoalkylation of diethyl (2-nitrophenyl)malonate. This guide is designed to provide in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this reaction and achieve your desired mono-substituted product with high yield and purity.

Introduction: The Challenge of Selectivity

The alkylation of this compound is a powerful tool for carbon-carbon bond formation, particularly in the synthesis of precursors for pharmaceuticals, such as those leading to indole ring systems via the Fischer indole synthesis.[1][2][3] The core of this reaction lies in the remarkable acidity of the methylene protons situated between the two ester carbonyl groups, allowing for easy deprotonation to form a nucleophilic enolate.[4]

However, this reactivity also presents a significant challenge: the potential for dialkylation.[5] Once the first alkyl group is introduced, the mono-alkylated product still possesses an acidic proton, which can be abstracted to form a new enolate that can react with another equivalent of the alkylating agent.[6] This guide will provide you with the strategies and protocols to suppress this unwanted side reaction.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered during the monoalkylation of this compound:

Q1: I'm getting a significant amount of dialkylated product. How can I improve the selectivity for monoalkylation?

A1: The key is to carefully control the stoichiometry. Using a molar excess of this compound relative to the base and the alkylating agent is a common strategy to favor monoalkylation.[7] This ensures that the base is preferentially consumed in forming the enolate of the starting material.

Q2: My reaction is very slow, and I'm not seeing complete conversion of the starting material.

A2: Incomplete reactions can be due to several factors. Ensure your base is strong enough to fully deprotonate the malonic ester. While sodium ethoxide is a common choice, for more sterically hindered systems or less reactive alkyl halides, stronger bases like sodium hydride (NaH) or potassium tert-butoxide might be necessary.[7] Also, verify that your solvent is anhydrous, as water can quench the enolate.[8]

Q3: I'm observing the formation of an O-alkylated byproduct. How can I prevent this?

A3: O-alkylation can compete with the desired C-alkylation, especially with highly reactive alkylating agents.[9] Using "soft" electrophiles like alkyl halides (R-I, R-Br, R-Cl) favors C-alkylation. The choice of cation can also play a role; cations that are more covalently bound to the enolate oxygen, such as Li+, tend to favor C-alkylation.[9]

Q4: Can I use any alkyl halide for this reaction?

A4: The reaction proceeds via an SN2 mechanism, so it is sensitive to steric hindrance.[10][11] Primary alkyl halides are the best electrophiles. Secondary alkyl halides react more slowly and may lead to competing elimination reactions, while tertiary alkyl halides are generally unsuitable.[10][11]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed analysis of potential problems and their solutions, helping you to systematically troubleshoot your experiment.

Issue 1: Poor Selectivity (High Dialkylation)
Potential Cause Explanation Recommended Solution
Incorrect Stoichiometry If the ratio of alkylating agent and base to the malonic ester is too high, there will be sufficient reagents to allow for a second alkylation to occur after the initial monoalkylation.[8]Use a molar excess of this compound. A common starting point is a 1.5:1:1 ratio of malonic ester:base:alkylating agent. Adjust as needed based on your specific substrates.
Reaction Temperature Too High Higher temperatures can increase the rate of the second alkylation, reducing selectivity.Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to better control the reaction rate.[8] It is often beneficial to form the enolate at a low temperature before adding the alkylating agent.
Rapid Addition of Alkylating Agent Adding the alkylating agent too quickly can create localized high concentrations, increasing the likelihood of dialkylation.Add the alkylating agent dropwise to the solution of the pre-formed enolate. This maintains a low concentration of the electrophile, favoring the mono-adduct.[8]
Issue 2: Low or No Yield
Potential Cause Explanation Recommended Solution
Insufficiently Strong Base The chosen base may not be strong enough to completely deprotonate the malonic ester, leading to an incomplete reaction. The pKa of diethyl malonate is approximately 13.For standard primary alkyl halides, sodium ethoxide in ethanol is often sufficient. If you are using a less reactive alkyl halide or encountering difficulties, consider a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[7][12]
Presence of Water Water in the reaction mixture can quench the enolate, effectively stopping the reaction, and can also lead to hydrolysis of the ester groups.[8]Use anhydrous solvents and reagents. Dry your glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incompatible Base Using a base like sodium hydroxide can lead to saponification (hydrolysis) of the ester groups, especially in the presence of any water.[8]Use an alkoxide base that matches the ester group (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification.[5]
Elimination Side Reactions With secondary or bulky primary alkyl halides, the E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct.[8]If possible, use a primary, unhindered alkyl halide. If a more hindered halide is necessary, using a less-hindered base and lower reaction temperatures may help to favor substitution over elimination.
Visualizing the Troubleshooting Process

Troubleshooting_Dialkylation start Experiment Start check_product Analyze Product Mixture (NMR, GC-MS) start->check_product high_dialkylation High Dialkylation? check_product->high_dialkylation low_yield Low Yield? high_dialkylation->low_yield No adjust_stoichiometry Adjust Stoichiometry: Increase Malonate Excess high_dialkylation->adjust_stoichiometry Yes check_base Check Base Strength and Compatibility low_yield->check_base Yes success Successful Monoalkylation low_yield->success No lower_temp Lower Reaction Temperature adjust_stoichiometry->lower_temp slow_addition Slowly Add Alkylating Agent lower_temp->slow_addition slow_addition->start ensure_anhydrous Ensure Anhydrous Conditions check_base->ensure_anhydrous check_halide Consider Alkyl Halide Steric Hindrance ensure_anhydrous->check_halide check_halide->start

Caption: A flowchart for troubleshooting common issues in the monoalkylation of this compound.

Detailed Experimental Protocol: Selective Monoalkylation

This protocol is a general guideline for the selective monoalkylation of this compound with a primary alkyl halide.

Materials:

  • This compound

  • Anhydrous ethanol

  • Sodium metal or Sodium ethoxide

  • Primary alkyl halide (e.g., 1-bromobutane)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): Under an inert atmosphere, carefully add freshly cut sodium metal (1.0 equivalent) in small pieces to anhydrous ethanol at 0 °C with vigorous stirring. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.5 equivalents) dropwise at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the enolate.

  • Alkylation: Slowly add the primary alkyl halide (1.0 equivalent) dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation to obtain the pure monoalkylated product.

Visualizing the Experimental Workflow

Experimental_Workflow prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol form_enolate Form Enolate: Add Malonate to Base at 0°C prep_base->form_enolate alkylation Alkylation: Slowly Add Alkyl Halide, then Reflux form_enolate->alkylation workup Workup: Quench with NH4Cl (aq) alkylation->workup extraction Extract with Organic Solvent workup->extraction purification Wash, Dry, and Purify (Chromatography/Distillation) extraction->purification product Pure Monoalkylated Product purification->product

Caption: A step-by-step workflow for the selective monoalkylation of this compound.

Understanding the Mechanism: C-Alkylation vs. O-Alkylation

The key to this synthesis is the formation of the enolate ion, a resonance-stabilized intermediate. This enolate is an ambident nucleophile, meaning it has two nucleophilic sites: the α-carbon and the oxygen of the carbonyl group.

Mechanism cluster_enolate Resonance Stabilization of the Enolate cluster_alkylation Alkylation Pathways enolate_C Carbanion enolate_O Enolate enolate_C->enolate_O Resonance C_alkylation C-Alkylation (Major Product) enolate_C->C_alkylation Attack from Carbon O_alkylation O-Alkylation (Minor Product) enolate_O->O_alkylation Attack from Oxygen

Caption: The resonance of the enolate leads to two possible alkylation pathways.

As a general rule, reactions with alkyl halides (soft electrophiles) favor C-alkylation, leading to the desired product. In contrast, reactions with "hard" electrophiles, such as alkyl sulfonates, can increase the amount of O-alkylation.[9]

By understanding the principles outlined in this guide and carefully controlling your reaction conditions, you can successfully achieve the selective monoalkylation of this compound for your research and development needs.

References

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Grossman, R. B., & Varner, M. A. (1997). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry, 62(15), 5235–5237. [Link]

  • Wikipedia. (2023, October 29). Malonic ester synthesis. In Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Srinivasan, N., et al. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research.
  • Grossman, R. B., & Varner, M. A. (1997). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry, 62(15), 5235-5237.
  • Google Patents. (n.d.). US7038072B2 - Process for monoalkylation of C-H acidic methylene groups.
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from [Link]

  • Grossman, R. B., & Varner, M. A. (1997). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry.
  • RSC Advances. (2017).
  • Scribd. (n.d.). Active Methylene Compound.
  • Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
  • BenchChem. (2023).
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • ResearchGate. (n.d.).
  • Wikipedia. (2023, November 23). Fischer indole synthesis. In Wikipedia.
  • Google Patents. (n.d.). CN103922934A - Alkylation method of active methylene compound.
  • ResearchGate. (n.d.).
  • PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • YouTube. (2020). Alkylation of active methylene compounds and conversion into Ketones.
  • Chemistry LibreTexts. (2023). 22.
  • Reddit. (2023).
  • University of Calgary. (n.d.). Ch21: Malonic esters.
  • YouTube. (2022).
  • YouTube. (2020). B.Sc.
  • ResearchGate. (2023). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)
  • PMC - NIH. (n.d.).
  • ResearchGate. (2015). I want to do di-alkylation on Active methylene (-CH2-)
  • MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum.

Sources

Troubleshooting low yields in the condensation reactions of Diethyl (2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the condensation reactions of Diethyl (2-nitrophenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot low yields, and optimize experimental outcomes. The presence of the ortho-nitro group on the phenyl ring introduces unique electronic effects that can significantly influence reactivity, making a tailored approach to this reaction essential for success.

Troubleshooting Guide: Addressing Low Yields

This section provides a question-and-answer formatted guide to directly address common issues encountered during the condensation of this compound, often in the context of a Knoevenagel condensation.

Question 1: My Knoevenagel condensation of this compound with an aldehyde is resulting in a low yield of the desired benzylidene product. What are the likely causes?

Low yields in this condensation can stem from several factors, often related to the specific properties of the starting materials and reaction conditions. Here's a breakdown of potential issues and their solutions:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Causality: The 2-nitro group is strongly electron-withdrawing, which increases the acidity of the methylene protons on the malonate.[1][2][3][4] This facilitates deprotonation by a weak base to form the nucleophilic enolate. However, the electrophilicity of the aldehyde partner and the reaction temperature and time are still critical.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting materials are still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. For condensations with electron-deficient aldehydes, such as 4-nitrobenzaldehyde, the reaction can be very fast, sometimes completing in minutes.[5]

  • Suboptimal Base Selection: The choice of base is crucial.

    • Causality: While the 2-nitro group enhances the acidity of the malonate protons, a base that is too strong can lead to side reactions, such as the self-condensation of the aldehyde.[6] Conversely, a base that is too weak may not facilitate sufficient enolate formation.

    • Solution: For Knoevenagel condensations, weakly basic amines like piperidine or pyridine are often used.[6] Ammonium acetate is another mild and effective catalyst.[7] For this compound, these weak bases are generally sufficient. Avoid strong bases like sodium ethoxide unless you are performing a different type of condensation, such as a cyclization.

  • Purity of Reagents and Solvents: Impurities can significantly hinder the reaction.

    • Causality: Water in the reaction mixture can hydrolyze the diethyl malonate or react with the basic catalyst. Impurities in the aldehyde can also lead to unwanted side products.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and high-purity reagents.

Question 2: I am observing significant formation of byproducts. What are the common side reactions and how can I minimize them?

The primary side reaction of concern is the self-condensation of the aldehyde, especially if it is enolizable.

  • Minimizing Aldehyde Self-Condensation:

    • Causality: This is more likely to occur with stronger bases.[6]

    • Solution: Use a weak base catalyst like piperidine or ammonium acetate.[6][7] Adding the aldehyde slowly to the mixture of this compound and the catalyst can also help to keep the concentration of the aldehyde low, thus minimizing self-condensation.

  • Potential Side Reactions Involving the Nitro Group:

    • Causality: While less common under typical Knoevenagel conditions, the nitro group can be sensitive to certain reagents. For instance, in subsequent reductive cyclization steps, the nitro group is the target of reduction.[8] It is important to ensure that the condensation conditions do not inadvertently affect the nitro group.

    • Solution: Stick to mild bases and moderate temperatures during the condensation. Avoid reagents that are known to reduce nitro groups.

The following diagram illustrates a troubleshooting workflow for low yields in the Knoevenagel condensation of this compound.

TroubleshootingWorkflow start Low Yield in Condensation check_completion Is the reaction going to completion? (Monitor by TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_base Is the base selection optimal? check_completion->check_base Yes extend_time Extend reaction time or slightly increase temperature incomplete->extend_time success Improved Yield extend_time->success wrong_base Suboptimal Base check_base->wrong_base No check_purity Are reagents and solvents pure and dry? check_base->check_purity Yes use_weak_base Use a weak base like piperidine or ammonium acetate wrong_base->use_weak_base use_weak_base->success impure Impure Reagents/Solvents check_purity->impure No check_side_reactions Are there significant side reactions? check_purity->check_side_reactions Yes dry_reagents Use anhydrous solvents and purified reagents impure->dry_reagents dry_reagents->success side_reactions Side Reactions Occurring check_side_reactions->side_reactions Yes check_side_reactions->success No minimize_side_reactions Use a weak base and consider slow addition of the aldehyde side_reactions->minimize_side_reactions minimize_side_reactions->success

Caption: Troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound condensation products?

The condensation products of this compound, particularly with aldehydes, are key intermediates in the synthesis of benzodiazepines, a class of psychoactive drugs.[9][10][11] The subsequent step involves the reductive cyclization of the nitro group to form the diazepine ring.

Q2: How does the 2-nitro group influence the reactivity of the malonate?

The nitro group is a strong electron-withdrawing group. Its presence at the ortho position has two main effects:

  • Increased Acidity: It increases the acidity of the methylene protons of the malonate through its inductive and resonance effects.[1][2][3][4] This makes the formation of the enolate nucleophile easier, often allowing for the use of milder bases.

  • Steric Hindrance: The ortho position of the nitro group can introduce some steric hindrance, which might slightly modulate the rate of the reaction compared to its para-substituted counterpart.

Q3: Can I use ketones as the carbonyl partner in the condensation reaction?

Yes, but aldehydes are generally more reactive and give higher yields in Knoevenagel condensations than ketones.[6] Ketones, being more sterically hindered and less electrophilic, may require more forcing conditions (higher temperatures, longer reaction times) to react.

Q4: What is a typical work-up procedure for this type of condensation?

A common work-up procedure involves pouring the reaction mixture into ice-water, followed by extraction with an organic solvent like chloroform or ethyl acetate. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[12]

Experimental Protocols

Protocol 1: Knoevenagel Condensation of this compound with 2-Nitrobenzaldehyde

This protocol is adapted from a similar synthesis of Diethyl 2-(2-nitrobenzylidene)malonate.[12]

Materials:

  • This compound (1 equivalent)

  • 2-Nitrobenzaldehyde (1.2 equivalents)

  • Piperidine (0.1 equivalents)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound and 2-nitrobenzaldehyde in toluene.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture successively with water, 1 N hydrochloric acid, and a saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Reductive Cyclization to a Benzodiazepine Precursor

This protocol is a general representation based on the Leimgruber-Batcho indole synthesis, which involves the reductive cyclization of a nitro group.[8][13][14][15]

Materials:

  • Diethyl (2-nitrobenzylidene)malonate derivative (from Protocol 1)

  • Raney Nickel (catalytic amount)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve the Diethyl (2-nitrobenzylidene)malonate derivative in ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of Raney Nickel to the solution.

  • Heat the mixture to reflux.

  • Slowly add hydrazine hydrate dropwise to the refluxing mixture. Be cautious as the reaction can be exothermic.

  • After the addition is complete, continue to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of Celite to remove the Raney Nickel.

  • Evaporate the solvent under reduced pressure.

  • The resulting crude product, an amino compound, is often used directly in the next cyclization step to form the benzodiazepine ring.

Data Presentation

The choice of catalyst can significantly impact the yield and reaction time. The following table provides a comparative overview of catalysts commonly used in Knoevenagel-type condensations.

Catalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference(s)
Catalyst-freeWater5015 min>99[5]
Ammonium AcetateSolvent-free (Sonication)Room Temp5-7 minNot Specified[7]
PiperidineTolueneRefluxSeveral hoursGood to Excellent[6]
Ethylenediamine diacetateXyleneReflux12 hGood[12]

Visualizations

The following diagram illustrates the general reaction mechanism for the Knoevenagel condensation of this compound with an aldehyde, followed by a reductive cyclization step.

ReactionMechanism cluster_condensation Knoevenagel Condensation cluster_cyclization Reductive Cyclization reagents This compound + Aldehyde (R-CHO) enolate Enolate Intermediate reagents->enolate Weak Base (e.g., Piperidine) adduct Aldol Adduct enolate->adduct Nucleophilic Attack product Diethyl (2-nitrobenzylidene)malonate derivative adduct->product Dehydration (-H₂O) amino_intermediate Amino Intermediate product->amino_intermediate Reduction of NO₂ (e.g., Raney Ni, H₂NNH₂) benzodiazepine Benzodiazepine Derivative amino_intermediate->benzodiazepine Intramolecular Cyclization

Caption: General reaction pathway.

References

  • Leimgruber–Batcho indole synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. (n.d.). Retrieved January 15, 2026, from [Link]

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). RSC Advances, 15(32), 22634-22665. [Link]

  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

  • Batcho–Leimgruber indole synthesis. (n.d.). In Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). In Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Pharmaceutical Fronts, 4(2), e83-e88. [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. (2016). Chemical Communications, 52(12), 2559-2562. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. (2022). Pharmaceutical Fronts, 04(02), e83-e88. [Link]

  • What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how? (2017, May 8). In Quora. Retrieved January 15, 2026, from [Link]

  • Acidic strength of para substituted benzoic acids. (2015, May 5). In Chemistry Stack Exchange. Retrieved January 15, 2026, from [Link]

  • 20.4 Substituent Effects on Acidity. (2024, August 8). In Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • 20.4: Substituent Effects on Acidity. (2024, March 17). In Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]

  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). ResearchGate. [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2017). ACS Omega, 2(7), 3469-3476. [Link]

  • Evaluating Aromaticity; Substituent Effects on Acidity Practice | LTQ 2.1, Spring 2024. (2024, January 31). YouTube. Retrieved January 15, 2026, from [Link]

  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). Journal of Biomedicine and Biotechnology, 2012, 510650. [Link]

  • Novel Methods of Knoevenagel Condensation. (n.d.). In Banaras Hindu University. Retrieved January 15, 2026, from [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Green Chemistry Letters and Reviews, 10(4), 282-289. [Link]

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry. [Link]

  • Knoevenagel condensation between different substituted benzaldehydes... (2006). ResearchGate. [Link]

  • Diethyl 2-(2-nitrobenzylidene)malonate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2209. [Link]

  • The Knoevenagel Condensation. (n.d.). In Organic Reactions. Retrieved January 15, 2026, from [Link]

  • Diethyl 2-(2-nitrobenzyl)malonate. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

  • Diethyl 2-(4-nitrobenzylidene)malonate. (n.d.). In PubChem. Retrieved January 15, 2026, from [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. (2023). RSC Advances, 13(5), 3169-3191. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][8][14][16]triazepines and Their Biological Activity: Recent Advances and New Approaches. (2024). Molecules, 29(3), 598. [Link]

  • An Update on the Synthesis of Pyrrolo[8][15]benzodiazepines. (2016). Molecules, 21(7), 857. [Link]

  • Diethyl 2-(2-nitrobenzylidene)malonate. (2009). ResearchGate. [Link]

Sources

Avoiding hydrolysis of ester groups during workup of Diethyl (2-nitrophenyl)malonate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Avoiding Hydrolysis of Ester Groups During Workup

Welcome to the technical support guide for handling Diethyl (2-nitrophenyl)malonate. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. The primary focus of this guide is to provide in-depth troubleshooting strategies and optimized protocols to prevent the unintended hydrolysis of the diethyl ester groups during reaction workup, a common issue that can significantly impact yield and purity.

Troubleshooting Common Issues

This section directly addresses problems frequently encountered during the workup of reactions involving this compound.

Question 1: My final yield is significantly lower than expected, and I suspect product loss during the workup. How can I confirm if ester hydrolysis is the culprit?

Answer: Low yield is a classic symptom of unintended hydrolysis. During hydrolysis, one or both of the ethyl ester groups are converted into carboxylic acids. The resulting mono- or di-acid products are often highly polar or are deprotonated to form carboxylate salts in basic workups. These salts are typically very soluble in the aqueous layer and are consequently removed from your desired organic phase during liquid-liquid extraction, leading to a substantial loss of product.

Diagnostic Steps:

  • Analyze the Aqueous Layer: After your standard extraction, acidify a small sample of the combined aqueous layers to a pH of ~2 using cold 2M HCl. If the hydrolyzed malonic acid derivative is present, it may precipitate out of the solution as a solid or make the aqueous layer appear cloudy.

  • TLC Analysis: Spot your crude product on a TLC plate alongside the starting material. The hydrolyzed acid byproduct will appear as a highly polar spot, often streaking from the baseline, which will be distinct from your desired ester product.

  • NMR of Crude Product: An ¹H NMR spectrum of the unpurified crude product may show a broad singlet corresponding to a carboxylic acid proton (typically >10 ppm), alongside the characteristic ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm). A diminished integration of the ester signals relative to the aromatic protons can also indicate hydrolysis.

Question 2: I used an aqueous base to neutralize my acidic reaction mixture, but my yield was still poor. What could have gone wrong?

Answer: The choice and handling of the base are critical. Not all bases are suitable for neutralizing reactions containing sensitive ester groups.

  • Probable Cause 1: The Base Was Too Strong. Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is highly discouraged. These bases rapidly and irreversibly saponify (hydrolyze) esters to form carboxylate salts.[1][2] Even seemingly moderate bases like sodium carbonate (Na₂CO₃) can be sufficiently basic to cause significant hydrolysis, especially with prolonged exposure or at room temperature.[3]

  • Probable Cause 2: The Temperature Was Too High. The rate of hydrolysis, like most chemical reactions, is highly dependent on temperature.[4] Performing a neutralization or wash at room temperature or higher significantly increases the rate of ester cleavage, even with a milder base.

Solution:

  • Use a Mild, Cold Base: The recommended base for neutralization is a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) .[3][4][5] Bicarbonate is a weak base that is effective at neutralizing strong acids without being basic enough to aggressively attack the ester group. The neutralization progress can be visually monitored by the cessation of CO₂ gas evolution.[4]

  • Maintain Low Temperatures: All aqueous wash steps should be performed with ice-cold solutions, and the separatory funnel can be swirled in an ice bath between shakes to maintain a low temperature.[4]

Question 3: My reaction solvent is DMF, which is water-miscible. How does this affect my workup and the risk of hydrolysis?

Answer: High-boiling, polar aprotic solvents like DMF or DMSO are common in the synthesis of this compound but complicate the workup.[6][7]

  • The Problem: During extraction, DMF will partition between the organic and aqueous layers, increasing the solubility of your organic product in the aqueous phase and potentially leading to emulsions. More importantly, the presence of water (from the washes) and residual DMF can facilitate hydrolysis if any acidic or basic species are present.

Solution:

  • Dilute Extensively: After the reaction, dilute the DMF solution with a large volume of a water-immiscible organic solvent like ethyl acetate or diethyl ether. This helps force the desired product into the organic layer.

  • Wash Repeatedly with Water/Brine: Use multiple, sequential washes with cold water and then brine (saturated NaCl solution) to effectively remove the DMF.[7] A brine wash is particularly crucial as it reduces the solubility of organic compounds in the aqueous layer (a phenomenon known as "salting out") and helps remove dissolved water from the organic layer.[4][8]

  • Vigilance on Temperature: Because multiple washes are required, it is imperative to maintain a low temperature throughout the extended procedure to minimize the total time your product is in contact with water.

Mechanism Spotlight: Understanding Ester Hydrolysis

Expertise in the laboratory comes from understanding the "why" behind a protocol. The ester groups on this compound are susceptible to cleavage under both basic and acidic conditions via different mechanisms.

Base-Catalyzed Hydrolysis (Saponification)

This is an irreversible process where a hydroxide ion performs a nucleophilic attack on the ester's carbonyl carbon. The resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol leaving group, driving the reaction to completion.[2]

Caption: Base-catalyzed hydrolysis (saponification) is irreversible.

Acid-Catalyzed Hydrolysis

This is an equilibrium process. The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water. All steps are reversible, so removing water or using a large excess of alcohol (in esterification) can shift the equilibrium.[2]

Caption: Acid-catalyzed hydrolysis is a reversible equilibrium process.

Recommended Workup Protocols

Adherence to a robust, optimized workup protocol is the most effective way to ensure the integrity of the ester groups.

Protocol 1: Standard Mild Aqueous Workup

This protocol is designed for reactions run in water-immiscible solvents (e.g., EtOAc, DCM, Toluene) that require quenching of an acid catalyst or acidic byproducts.

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, immediately cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Dilute: Dilute the cold reaction mixture with your extraction solvent of choice (e.g., ethyl acetate).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Bicarbonate Wash: Add cold, saturated aqueous NaHCO₃ solution. Swirl the unstoppered funnel first to allow for initial gas evolution to subside. Then, stopper the funnel and invert gently, venting frequently. Repeat until no more gas evolves upon addition of the bicarbonate solution.[4] Drain and discard the aqueous layer.

  • Water Wash (Optional): If significant salts are present, perform one quick wash with cold deionized water.

  • Brine Wash: Wash the organic layer with cold, saturated aqueous NaCl (brine).[4][8] This step is critical for removing the bulk of dissolved water.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous MgSO₄ or Na₂SO₄. Add the agent until it no longer clumps and flows freely as a powder.[4]

  • Isolate Product: Filter or decant the solution away from the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

G start Reaction Complete cool 1. Cool to 0°C in Ice Bath start->cool dilute 2. Dilute with Organic Solvent cool->dilute transfer 3. Transfer to Separatory Funnel dilute->transfer wash_bicarb 4. Wash with Cold sat. NaHCO₃ transfer->wash_bicarb wash_brine 5. Wash with Cold Brine (sat. NaCl) wash_bicarb->wash_brine dry 6. Dry Organic Layer (e.g., MgSO₄) wash_brine->dry isolate 7. Filter & Evaporate Solvent dry->isolate product Pure Ester Product isolate->product

Caption: Optimized workflow for preventing ester hydrolysis during workup.

Frequently Asked Questions (FAQs)
  • Q: My synthesis involves a strong base like sodium hydride (NaH) or sodium ethoxide. How should the workup be modified?

    • A: In this case, the goal is to neutralize the excess strong base. The reaction should be quenched by carefully adding a cold, saturated ammonium chloride (NH₄Cl) solution at 0 °C before proceeding with the extraction. NH₄Cl is a weak acid that will neutralize the strong base without creating a highly acidic environment. After the quench, you can proceed with a standard water and brine wash. A bicarbonate wash is unnecessary as there is no excess acid to neutralize.

  • Q: Is it ever acceptable to use a dilute acid wash?

    • A: A dilute acid wash (e.g., with 1M HCl) should only be used if you need to remove a basic impurity (like an amine) and your target ester is known to be robust. For a sensitive substrate like a malonic ester, it adds unnecessary risk. It is generally better to remove such impurities via column chromatography.

  • Q: How do I break up an emulsion if one forms during extraction?

    • A: Emulsions are common when working with polar solvents or when basic washes form soaps. To break an emulsion, try adding a larger volume of brine, which increases the ionic strength of the aqueous phase. Gently swirling the funnel (rather than vigorous shaking) can also help. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

Data Summary for Workup Design
Compound / SpeciespKaSolubility & Notes
Diethyl malonate (α-H)~13The α-proton is acidic, making the enolate easy to form. The ester itself is soluble in most organic solvents.
Carbonic Acid (H₂CO₃)6.35 (pKa1)The first dissociation constant of carbonic acid. This is why NaHCO₃ is a sufficiently weak base.
Water (H₂O)15.7Acts as both a weak acid and a weak base. Serves as the nucleophile in hydrolysis reactions.
Ammonium Ion (NH₄⁺)9.25The conjugate acid of ammonia. NH₄Cl solution is weakly acidic, ideal for quenching strong bases.
References
  • Esterification of Malonic Acid to DiEthyl Malonate. (2008). Sciencemadness Discussion Board. [Link]

  • Diethyl malonate. Wikipedia. [Link]

  • Yulikov, M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]

  • Krapcho decarboxylation. Grokipedia. [Link]

  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2024). Patsnap Eureka. [Link]

  • Krapcho decarboxylation. Wikipedia. [Link]

  • The Malonic Ester Synthesis, Organic Chemistry. Carbondr. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]

  • Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. PrepChem.com. [Link]

  • Hong, S., et al. (2011). Enantioselective Synthesis of (+)-Coerulescine by a Phase-Transfer Catalytic Allylation of Diphenylmethyl tert-Butyl α-(2-Nitrophenyl)Malonate. Molecules. [Link]

  • What is the detailed procedure for work up in ester synthesis from acid chloride and alcohol? (2014). ResearchGate. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Banerjee, A. K., et al. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research. [Link]

  • Yulikov, M., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Archives. [Link]

  • Krapcho Decarboxylation. (2018). Chem-Station Int. Ed. [Link]

  • Li, C.-J., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega. [Link]

  • Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. ResearchGate. [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Semantic Scholar. [Link]

  • About Workup. University of Rochester, Department of Chemistry. [Link]

  • Malonic esters. University of Calgary, Department of Chemistry. [Link]

  • Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

  • Theory of Aqueous Workup. University of York, Department of Chemistry. [Link]

  • Legrand, F., et al. (2015). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry. [Link]

  • Rapi, Z., et al. (2016). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. Acta Crystallographica Section E. [Link]

  • Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Scribd. [Link]

Sources

Validation & Comparative

Comparative Analysis of HPLC and GC for Quality Control of Diethyl (2-nitrophenyl)malonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of specialty chemicals and pharmaceutical intermediates, rigorous analytical oversight is not merely a procedural formality but the cornerstone of process optimization and quality assurance. The synthesis of Diethyl (2-nitrophenyl)malonate, a key building block in organic chemistry, presents a unique analytical challenge. The reaction mixture typically contains the desired product alongside unreacted starting materials, such as diethyl malonate and a 2-nitrohalobenzene, and potential byproducts formed through side reactions. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of these complex reaction mixtures, offering field-proven insights to guide researchers and drug development professionals in selecting the optimal analytical methodology.

The Analytical Challenge: Characterizing the Reaction Mixture

The successful synthesis of this compound via nucleophilic aromatic substitution is contingent on carefully controlled reaction conditions. Deviations can lead to the formation of impurities that may affect the yield, purity, and safety profile of the final product. A robust analytical method must be able to separate and quantify the target molecule from its precursors and any significant byproducts. The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analytes and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful separation technique that is well-suited for the analysis of a wide range of organic compounds, including those that are non-volatile or thermally labile. For the analysis of this compound reaction mixtures, reversed-phase HPLC is the method of choice.

The Rationale Behind Method Development

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. A C18 column is a common starting point for reversed-phase HPLC due to its hydrophobicity, which allows for the effective retention and separation of moderately polar compounds like this compound and its related aromatic species. The mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, is optimized to control the elution of the analytes. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to resolve compounds with a wider range of polarities. The presence of the nitrophenyl chromophore in the target molecule makes UV-Vis detection a highly sensitive and selective option.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture dilute Dilute with Mobile Phase start->dilute filter Filter (0.45 µm) dilute->filter vial Transfer to Autosampler Vial filter->vial inject Inject Sample vial->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Quantification integrate->quantify

Figure 1: A typical workflow for the HPLC analysis of a this compound reaction mixture.

Experimental Protocol: HPLC Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

2. HPLC Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV-Vis at 254 nm

3. Data Analysis:

  • Identify peaks based on retention times of standard compounds.

  • Integrate the peak areas to determine the relative percentage of each component.

Gas Chromatography (GC): An Alternative for Volatile Compounds

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While this compound is amenable to GC analysis, careful consideration of the method parameters is necessary to avoid thermal degradation.

The Rationale Behind Method Development

The choice of a capillary column is paramount in GC. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, provides a good balance of selectivity for the aromatic compounds in the reaction mixture. The temperature program is designed to ensure the elution of all components within a reasonable timeframe while maintaining good resolution. A split/splitless injector is typically used, with the split ratio adjusted based on the concentration of the sample. Flame Ionization Detection (FID) is a common choice for GC as it provides excellent sensitivity for organic compounds.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Reaction Mixture dilute_gc Dilute with Solvent (e.g., Ethyl Acetate) start_gc->dilute_gc vial_gc Transfer to GC Vial dilute_gc->vial_gc inject_gc Inject Sample vial_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc chromatogram_gc Generate Chromatogram detect_gc->chromatogram_gc integrate_gc Peak Integration chromatogram_gc->integrate_gc quantify_gc Quantification integrate_gc->quantify_gc

Figure 2: A typical workflow for the GC analysis of a this compound reaction mixture.

Experimental Protocol: GC Analysis

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 2 mL GC vial.

  • Add 1 mL of ethyl acetate and vortex to dissolve.

2. GC Instrumentation and Conditions:

  • Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector: Split/splitless, 250 °C, split ratio 50:1

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Detector: FID, 300 °C

  • Injection Volume: 1 µL

3. Data Analysis:

  • Identify peaks based on retention times of standard compounds.

  • Use peak areas to calculate the relative percentages of the components.

Comparative Performance: HPLC vs. GC

The choice between HPLC and GC for the analysis of this compound reaction mixtures depends on the specific analytical goals. The following table summarizes the key performance characteristics based on typical experimental data.

ParameterHPLCGC
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Selectivity Excellent for aromatic compounds with different polarities.Good for compounds with different boiling points.
Sensitivity High with UV-Vis detection for chromophoric compounds.High with FID for organic compounds.
Potential Issues Solvent consumption and disposal.Potential for thermal degradation of the analyte.
Run Time Typically 15-20 minutes.Typically 15-20 minutes.
Sample Preparation Simple dilution and filtration.Simple dilution.

Conclusion and Recommendations

Both HPLC and GC are viable techniques for the analysis of this compound reaction mixtures.

  • HPLC is generally the more robust and versatile method for this application. It avoids the risk of thermal degradation and can simultaneously analyze a wider range of potential polar byproducts. The selectivity offered by reversed-phase chromatography is often superior for resolving the structurally similar aromatic compounds present in the reaction mixture.

  • GC can be a faster and simpler alternative if the primary goal is to monitor the consumption of volatile starting materials and the formation of the main product, provided that the analyte is thermally stable under the chosen conditions.

For comprehensive quality control and impurity profiling in a drug development setting, HPLC is the recommended technique . Its ability to handle a broader range of analyte polarities and its non-destructive nature make it the more reliable choice for ensuring the purity and quality of this compound.

References

  • Introduction to Modern Liquid Chromatography. L.R. Snyder, J.J. Kirkland, and J.W. Dolan. John Wiley & Sons, Inc. [Link]

  • Practical Gas Chromatography: A Comprehensive Reference. D. Rood. Wiley-VCH. [Link]

  • Validation of Chromatographic Methods. European Medicines Agency (EMA). [Link]

A Comparative Guide to the Reactivity of Diethyl (2-nitrophenyl)malonate and Diethyl (4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the subtle placement of a functional group can dramatically alter the reactivity and synthetic utility of a molecule. This guide provides a detailed comparative analysis of two isomeric compounds, Diethyl (2-nitrophenyl)malonate and Diethyl (4-nitrophenyl)malonate. Understanding their distinct reactivity profiles is paramount for designing efficient synthetic routes, optimizing reaction conditions, and ultimately, accelerating the development of novel therapeutics and functional materials. This document will delve into the electronic and steric factors governing their reactivity, supported by mechanistic insights and practical experimental considerations.

Core Structural and Electronic Differences

The primary distinction between this compound and its 4-nitro isomer lies in the position of the powerful electron-withdrawing nitro (-NO₂) group on the phenyl ring. This seemingly minor positional change gives rise to significant differences in both electronic and steric environments, which in turn dictate their chemical behavior.

FeatureThis compoundDiethyl (4-nitrophenyl)malonate
Nitro Group Position Ortho (C2)Para (C4)
Molecular Formula C₁₃H₁₅NO₆C₁₃H₁₅NO₆[1]
Molecular Weight 281.26 g/mol 281.26 g/mol [1]
Key Electronic Effect Strong inductive and resonance electron withdrawal.Strong inductive and resonance electron withdrawal.
Key Steric Effect Significant steric hindrance from the ortho-nitro group.Minimal steric hindrance from the para-nitro group.

The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution through both inductive and resonance effects, making the ring electron-poor.[2][3] Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution.[4][5][6]

Reactivity at the Active Methylene Group

The methylene (-CH₂-) group flanked by two carbonyl groups is termed an "active methylene" group.[7] The protons on this carbon are acidic due to the electron-withdrawing nature of the adjacent ester groups, which stabilize the resulting carbanion (enolate).[7][8]

The acidity of this active methylene group is further influenced by the nitrophenyl substituent. The strong electron-withdrawing nitro group enhances the acidity of the methylene protons in both isomers by stabilizing the negative charge of the carbanion through resonance and induction.

Comparative Acidity:

Implications for Reactivity:

The enhanced acidity of the active methylene protons in both nitrophenylmalonates facilitates their use in a variety of C-C bond-forming reactions, such as alkylations and condensations. The choice of base for deprotonation is crucial and is influenced by the acidity of the substrate.

Nucleophilic Aromatic Substitution (SNA r)

The presence of the electron-withdrawing nitro group makes the phenyl ring susceptible to nucleophilic aromatic substitution (SNA r), a reaction of significant synthetic importance.[4][5][6] This reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6]

Comparative Reactivity in SNA r:

The rate of an SNA r reaction is highly dependent on the position of the electron-withdrawing group relative to the leaving group. For a leaving group at C1, the reaction is fastest when the electron-withdrawing group is at the ortho or para position, as this allows for the delocalization of the negative charge of the Meisenheimer complex onto the nitro group.[5][6]

In the context of this compound and Diethyl (4-nitrophenyl)malonate, if the malonate ester itself were to act as a leaving group (which is plausible under certain conditions), both isomers would be activated towards nucleophilic attack. However, the ortho-isomer might experience a slightly slower reaction rate due to steric hindrance from the bulky diethyl malonate group, which could impede the approach of the nucleophile.

A more common scenario involves a leaving group already present on the nitrophenyl ring, for instance, a halogen. In such cases, the reactivity would again be dictated by the relative positions of the nitro group, the leaving group, and the incoming nucleophile.

Reduction of the Nitro Group

The nitro group in both isomers can be readily reduced to an amino group (-NH₂), providing a gateway to a wide range of synthetically valuable aniline derivatives.[10] This transformation dramatically alters the electronic properties of the molecule, converting an electron-withdrawing group into an electron-donating one.

Comparative Reactivity in Reduction:

The reduction of the nitro group can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). The reactivity of the nitro group towards reduction is generally not significantly influenced by its position on the ring (ortho vs. para) under standard reduction conditions. However, the ortho-nitro group in this compound is in close proximity to the diethyl malonate moiety. This proximity can lead to intramolecular reactions following the reduction.

For instance, the newly formed amino group can undergo intramolecular cyclization with one of the ester groups to form a lactam, specifically a carbostyril (2-quinolone) derivative.[11] This intramolecular cyclization is a key feature that distinguishes the reactivity of the 2-nitro isomer from the 4-nitro isomer.

Experimental Protocols

General Procedure for Alkylation of Nitrophenylmalonates

This protocol describes a general method for the alkylation of the active methylene group, a common transformation for these substrates.

Objective: To introduce an alkyl group at the α-position of the nitrophenylmalonate.

Materials:

  • This compound or Diethyl (4-nitrophenyl)malonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the Diethyl (nitrophenyl)malonate (1.0 equivalent) in anhydrous DMF and add it dropwise to the NaH suspension over 15-20 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes after the addition is complete to ensure complete formation of the enolate.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Sodium hydride is a strong base that reacts violently with water. Anhydrous solvents are essential to prevent quenching of the base and to ensure efficient enolate formation.

  • Inert Atmosphere: A nitrogen atmosphere prevents the reaction of the highly reactive enolate with oxygen.

  • Low Temperature: The initial deprotonation is exothermic. Performing the reaction at 0 °C helps to control the reaction rate and prevent side reactions.

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the malonate enolate.[10]

Reductive Cyclization of this compound to a Carbostyril Derivative

This protocol highlights the unique reactivity of the ortho-isomer.

Objective: To synthesize a carbostyril derivative via reduction of the nitro group followed by intramolecular cyclization.

Materials:

  • This compound

  • Ethanol

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 equivalent) and iron powder (5.0 equivalents) in a mixture of ethanol and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Add concentrated HCl dropwise to the refluxing mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Fe/HCl: This is a classic and cost-effective method for the reduction of aromatic nitro groups. The reaction proceeds via single electron transfer from the iron metal.

  • Reflux Conditions: The elevated temperature accelerates the rate of both the reduction and the subsequent intramolecular cyclization.

  • Acidic Medium: The acidic conditions are necessary for the reduction with iron.

  • Neutralization: The final product is a neutral organic molecule, and neutralization is required before extraction into an organic solvent.

Visualization of Key Reaction Pathways

Reactivity Comparison cluster_0 This compound cluster_1 Diethyl (4-nitrophenyl)malonate 2-Nitro This compound 2-Nitro_Enolate Enolate 2-Nitro->2-Nitro_Enolate Base 2-Amino Diethyl (2-aminophenyl)malonate 2-Nitro->2-Amino Reduction (e.g., Fe/HCl) 2-Nitro_Alkylated Alkylated Product 2-Nitro_Enolate->2-Nitro_Alkylated Alkyl Halide Carbostyril Carbostyril Derivative 2-Amino->Carbostyril Intramolecular Cyclization 4-Nitro Diethyl (4-nitrophenyl)malonate 4-Nitro_Enolate Enolate 4-Nitro->4-Nitro_Enolate Base 4-Amino Diethyl (4-aminophenyl)malonate 4-Nitro->4-Amino Reduction (e.g., Fe/HCl) 4-Nitro_Alkylated Alkylated Product 4-Nitro_Enolate->4-Nitro_Alkylated Alkyl Halide

Caption: Comparative reaction pathways of the ortho- and para-isomers.

Conclusion

The positional isomerism of the nitro group in this compound and Diethyl (4-nitrophenyl)malonate leads to distinct reactivity profiles that can be strategically exploited in organic synthesis. While both isomers exhibit enhanced acidity of the active methylene protons and are activated towards nucleophilic aromatic substitution, the ortho-isomer is uniquely predisposed to intramolecular cyclization upon reduction of the nitro group to form carbostyril derivatives. In contrast, the para-isomer offers a sterically unhindered platform for reactions at the active methylene group and the aromatic ring. A thorough understanding of these differences is crucial for the rational design of synthetic strategies in drug discovery and materials science.

References

  • Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Active methylenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 1165-1172.
  • Shivaji College. (n.d.). Active Methylene Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Ortho Meta Para Directors - Activating and Deactivating Groups [Video]. YouTube. [Link]

  • Krawczyk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815.
  • Stanek, W., & Yalkowsky, S. H. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(12), 977-987.
  • Bakhtin, S. A., et al. (2022).
  • Leah4sci. (2017, May 22). Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Arslan, H., et al. (2008). Diethyl 2-[(4-nitro-phen-yl)(4-phenyl-1,2,3-selenadiazol-5-yl)meth-yl]malonate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o729.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • Podesva, C., & Solomon, C. (1969). Diethyl malonate as leaving group: Facile synthesis of some 1,3,4-benzotriazepines and benzotriazepinones. Canadian Journal of Chemistry, 47(3), 489-493.
  • Chemistry LibreTexts. (2019). 19.7: An Explanation of Substituent Effects. Retrieved from [Link]

  • Rapi, Z., et al. (2016). Crystal structure of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate.
  • PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from [Link]

  • Wikipedia. (2023). Diethyl phenylmalonate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(4-nitrophenyl)malonate. Retrieved from [Link]

  • Google Patents. (2004). WO2004099152A1 - Process for the preparation of carbostyril derivatives, such as aripiprazole and its intermediates.
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  • De la Cruz, E. N., & Turos, E. (2001).
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A Comparative Guide to Quinoling Synthesis: Exploring Alternatives to Diethyl (2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] Historically, synthetic routes like the Gould-Jacobs reaction, which utilizes precursors such as diethyl (2-nitrophenyl)malonate, have been pivotal. This classic approach involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent reduction of the nitro group.[3] However, the reliance on pre-functionalized nitroarenes and often harsh reaction conditions has spurred the development of more versatile and efficient alternatives.

This guide provides an in-depth comparison of key alternative strategies for quinoline synthesis that bypass the need for nitrophenylmalonate precursors. We will delve into the mechanistic underpinnings, substrate scope, and practical advantages of seminal named reactions, supported by experimental data to inform your synthetic planning.

The Friedländer Synthesis: A Convergent and Modular Approach

The Friedländer synthesis is arguably the most direct and versatile alternative, involving a condensation and cyclodehydration between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[4][5][6][7][8] This modularity allows for the construction of highly substituted quinolines by simply varying the two coupling partners.

Reagents and Mechanism

Key Reagents:

  • Component 1: A 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzaldehyde, 2-aminoacetophenone).

  • Component 2: A carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate, cyclohexanone, acetylacetone).[4][5][6]

  • Catalyst: The reaction is readily catalyzed by both acids (e.g., H₂SO₄, p-toluenesulfonic acid) and bases (e.g., KOH, pyridine).[4][5][7]

The reaction proceeds via an initial aldol-type condensation between the two carbonyl partners, followed by an intramolecular cyclization (Schiff base formation) and subsequent dehydration to yield the aromatic quinoline ring.[5][7]

Causality in Experimental Choice: The choice between acid or base catalysis often depends on the stability of the starting materials. For instance, to avoid self-condensation of the α-methylene ketone under basic conditions, an acid catalyst is often preferred.[5] Modern variations have introduced milder catalysts like iodine and ionic liquids, or even catalyst-free conditions in water, enhancing the method's green profile.[9][10][11]

Advantages & Limitations
  • Advantages: High convergence, operational simplicity, and broad substrate scope.[4] It allows for predictable regiochemistry based on the starting materials.

  • Limitations: The primary limitation is the availability of the requisite 2-aminoaryl aldehydes or ketones, which can be less common than simple anilines.[12][13] When using unsymmetrical ketones as the methylene component, a mixture of regioisomers can be a challenge.[3][5]

Process Modification: The Domino Nitro Reduction-Friedländer Synthesis

To overcome the limited availability of 2-aminoaryl aldehydes, a powerful one-pot modification has been developed. This domino reaction starts with a more readily available 2-nitrobenzaldehyde. The nitro group is reduced in situ using reagents like iron powder in acetic acid (Fe/AcOH), immediately generating the 2-aminobenzaldehyde, which is then trapped by the active methylene compound present in the same pot to proceed with the Friedländer cyclization.[12][14][15] This approach significantly broadens the accessibility of the Friedländer synthesis.[12][14]

The Combes Synthesis: Building from Anilines and β-Diketones

The Combes synthesis provides a route to 2,4-disubstituted quinolines starting from anilines and β-diketones under acidic conditions.[16][17][18] This method is distinct as it does not require a pre-oxidized aniline derivative.

Reagents and Mechanism

Key Reagents:

  • Component 1: An aniline (substituted or unsubstituted).

  • Component 2: A β-diketone (e.g., acetylacetone).[17]

  • Catalyst: A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is required for the cyclization step.[16][18][19]

The mechanism begins with the formation of an enamine from the aniline and one of the diketone's carbonyl groups.[19][20] The acid catalyst then protonates the remaining carbonyl group, activating it for an intramolecular electrophilic attack on the aniline ring, which is the rate-determining step.[17] A final dehydration step yields the quinoline.

Expert Insight: The strong electron-withdrawing groups on the aniline ring can inhibit or prevent the cyclization step, as they deactivate the ring towards electrophilic attack.[18][19] Conversely, electron-donating groups on the aniline facilitate the reaction.

The Doebner-von Miller Reaction: An In Situ Approach with α,β-Unsaturated Carbonyls

The Doebner-von Miller reaction is a flexible method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[21][22] A key feature is that the unsaturated carbonyl can be generated in situ from the aldol condensation of two aldehydes or ketones.[21]

Reagents and Mechanism

Key Reagents:

  • Component 1: An aniline.

  • Component 2: An α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, acrolein).[3][16]

  • Catalyst: Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or Brønsted acids (e.g., HCl, p-TsOH) are typically used.[21]

The reaction mechanism is complex and has been a subject of debate.[21] A widely accepted pathway involves the initial Michael addition of the aniline to the unsaturated carbonyl.[22] This is followed by cyclization onto the aromatic ring and subsequent oxidation to form the quinoline.[22] Often, an external oxidizing agent is not required as an intermediate anil can serve as the oxidant.[22]

The Conrad-Limpach-Knorr Synthesis: Accessing Hydroxyquinolines

This synthesis provides access to 2-hydroxyquinolines (2-quinolones) or 4-hydroxyquinolines (4-quinolones) by reacting anilines with β-ketoesters.[23][24] The regiochemical outcome is critically dependent on the reaction temperature.

Reagents and Mechanism

Key Reagents:

  • Component 1: An aniline.

  • Component 2: A β-ketoester (e.g., ethyl acetoacetate).[23][25]

The reaction pathway diverges based on temperature:

  • Lower Temperatures (Kinetic Control): The aniline's amino group attacks the more reactive ketone carbonyl of the β-ketoester, leading to a β-aminoacrylate. Subsequent thermal cyclization (around 250 °C) yields the 4-hydroxyquinoline .[23][24]

  • Higher Temperatures (Thermodynamic Control): The aniline attacks the less reactive ester carbonyl, forming a β-ketoanilide. Cyclization under acidic conditions then produces the 2-hydroxyquinoline .[23]

Comparative Data Summary

Synthesis MethodKey Reagents (Alternatives)Typical ProductCatalyst / ConditionsTypical Yields (%)Key Advantages
Friedländer 2-Aminoaryl Ketone/Aldehyde + α-Methylene CarbonylPolysubstituted QuinolinesAcid or Base; 80-120 °CGood to ExcellentHigh convergence, modularity, predictable regiochemistry.[4]
Doebner-von Miller Aniline + α,β-Unsaturated Carbonyl2- and/or 4-Substituted QuinolinesAcid Catalyst; ~80 °C18 - 37%[2]Uses simple anilines; in situ reagent generation.[21]
Combes Aniline + β-Diketone2,4-Disubstituted QuinolinesStrong Acid (H₂SO₄); 60-105 °CModerate to GoodDirect use of anilines; good for 2,4-disubstitution.[2][16][17]
Conrad-Limpach Aniline + β-Ketoester4-HydroxyquinolinesHeat (~250 °C)Moderate to GoodAccess to 4-quinolones.[23][24]
Knorr (Variant) Aniline + β-Ketoester2-HydroxyquinolinesHigh Temp, then AcidModerate to GoodAccess to 2-quinolones.[23]

Experimental Protocols

Protocol 1: Microwave-Assisted Friedländer Synthesis

This protocol demonstrates a modern, environmentally friendly approach using microwave irradiation, which often leads to shorter reaction times and improved yields.[26]

  • Reagent Preparation: In a 10 mL microwave vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and Nafion-H (a solid acid catalyst, 50 mg).

  • Solvent Addition: Add ethanol (3 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes.

  • Work-up: After cooling, filter off the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired substituted quinoline.

Protocol 2: Classic Doebner-von Miller Synthesis of 2-Methylquinoline
  • Reagent Mixture: In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated hydrochloric acid (30 mL) to aniline (10 g, ~0.11 mol).

  • Addition of Carbonyl: To the stirred mixture, add crotonaldehyde (an α,β-unsaturated aldehyde, 11.5 g, ~0.16 mol) dropwise. The addition should be slow to control the exothermic reaction.

  • Heating: Heat the reaction mixture under reflux for 3-4 hours.

  • Neutralization and Extraction: Cool the mixture and neutralize it carefully with a concentrated sodium hydroxide solution. Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-methylquinoline.

Visualizing Synthetic Pathways

Decision Workflow for Quinoline Synthesis

This diagram illustrates a logical workflow for selecting a synthetic method based on the desired substitution pattern of the target quinoline.

G start Desired Quinoline Target sub_pattern Substitution Pattern? start->sub_pattern reagent_avail Reagent Availability? sub_pattern->reagent_avail Polysubstituted combes Combes Synthesis sub_pattern->combes 2,4-Disubstituted dvm Doebner-von Miller sub_pattern->dvm 2- and/or 4-Substituted cl Conrad-Limpach-Knorr sub_pattern->cl 2- or 4-Hydroxy friedlander Friedländer Synthesis reagent_avail->friedlander 2-Aminoaryl Ketone Available domino_friedlander Domino Nitro-Reduction Friedländer reagent_avail->domino_friedlander 2-Nitroaryl Aldehyde Available

Caption: Decision tree for selecting a suitable quinoline synthesis method.

Mechanism: The Friedländer Annulation

This diagram outlines the core steps of the acid-catalyzed Friedländer synthesis.

cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization & Aromatization A 2-Aminoaryl Ketone + α-Methylene Ketone B Aldol Adduct A->B H⁺ or OH⁻ C α,β-Unsaturated Intermediate (+ H₂O) B->C -H₂O D Intramolecular Schiff Base Formation C->D Intramolecular reaction E Cyclized Intermediate D->E Cyclization F Substituted Quinoline (+ H₂O) E->F -H₂O (Aromatization)

Caption: Generalized mechanism of the Friedländer quinoline synthesis.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved from [Link]

  • Analysis of contemporary methods for the synthesis of quinoline derivatives. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Retrieved from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (n.d.). MDPI. Retrieved from [Link]

  • Shaikh, I. A., Johnson, A. T., & Shaikh, A. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20857–20877. [Link]

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  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4118. [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
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  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of quinoline derivatives and its applications. (2021). Slideshare. Retrieved from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389–392. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). The Journal of Organic Chemistry, 71(12), 4558–4565. [Link]

  • Synthesis of quinoline derivatives (89) from 2‐aminoaryl ketones (87)... (n.d.). ResearchGate. Retrieved from [Link]

  • Combes Quinoline Synthesis Mechanism. (2021, August 25). Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-aminodiaryl ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Quinoline-Fused 1-Benzazepines through a Mannich-Type Reaction of a C,N-Bisnucleophile Generated from 2-Aminobenzaldehyde and 2-Methylindole. (2016). Organic Letters, 18(2), 300–303. [Link]

  • The Friedl??nder Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. (2024). Molecules, 29(6), 1241. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2024). RSC Advances, 14(12), 8233–8256. [Link]

  • The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. (n.d.). ResearchGate. Retrieved from [Link]

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  • Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]

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  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. (2025). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Novel Compounds from Diethyl (2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the unambiguous determination of their molecular structure is the bedrock upon which all subsequent research is built. This is particularly true for compounds derived from versatile starting materials like Diethyl (2-nitrophenyl)malonate, where a variety of intricate heterocyclic scaffolds can be accessed. A common and powerful transformation of this substrate is reductive cyclization, a process that leverages the nitro group and the active methylene of the malonate ester to forge new ring systems, most notably substituted quinoline N-oxides and related quinoline derivatives. These scaffolds are privileged in medicinal chemistry, making rigorous structural validation a critical step in any drug discovery pipeline.

This guide provides an in-depth comparison of the primary analytical techniques for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. We will move beyond a simple listing of methods to explain the causality behind experimental choices and demonstrate how to build a self-validating system of protocols for the robust characterization of these novel compounds.

Comparative Overview of Core Validation Techniques

The structural validation of a novel compound is not a linear process but rather an integrated approach where each technique provides complementary pieces of a molecular puzzle. The choice of which techniques to employ, and in what order, depends on the specific questions being asked and the nature of the synthesized compound. For the quinoline-type structures anticipated from this compound, each method offers unique and indispensable information.

Technique Primary Information Provided Strengths for Quinoline Derivatives Limitations Sample Requirements
NMR Spectroscopy Precise atom connectivity (C-H framework), stereochemistry, and electronic environment.Excellent for determining substitution patterns on the aromatic and heterocyclic rings. 2D NMR (e.g., COSY, HSQC) can map out the entire spin system.Does not directly provide molecular weight. Complex spectra can be challenging to interpret without expertise.5-10 mg of pure compound, soluble in deuterated solvents.
Mass Spectrometry High-resolution molecular weight and elemental composition. Fragmentation patterns offer clues to substructures.Confirms the molecular formula, a critical first step. Fragmentation can verify the presence of the quinoline core and identify substituents.[1][2]Does not provide information on atom connectivity or stereochemistry. Isomers are often indistinguishable.Micrograms to nanograms of pure compound, soluble and ionizable.
X-ray Crystallography Unambiguous 3D molecular structure, including absolute configuration, bond lengths, and angles.[3][4][5]Provides the definitive, "gold standard" structure, resolving any ambiguities from NMR or MS data.[6][7]Requires a high-quality single crystal, which can be difficult and time-consuming to grow.A single, well-ordered crystal (typically >20 µm).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic compounds in solution.[8] For derivatives of the quinoline scaffold, ¹H and ¹³C NMR are indispensable for confirming the formation of the heterocyclic ring and determining the precise placement of substituents.

The aromatic protons of a quinoline ring typically resonate in the downfield region of the ¹H NMR spectrum, generally between 7.3 and 8.9 ppm.[9] The proton at the C2 position is often the most deshielded due to the influence of the adjacent nitrogen atom.[9] Similarly, the aromatic carbons appear between 120-150 ppm in the ¹³C NMR spectrum.[9] The presence of an N-oxide functionality can further influence these chemical shifts, providing additional clues to the structure.

Experimental Protocol: Acquiring 1D and 2D NMR Spectra

A comprehensive NMR analysis involves a suite of experiments. A standard workflow begins with 1D ¹H and ¹³C spectra, followed by 2D experiments like ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton connectivities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • 1D ¹H Spectrum Acquisition:

    • Insert the sample into the spectrometer and perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H spectrum to assess sample purity and identify the chemical shifts of all proton signals.

  • 1D ¹³C Spectrum Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program on a Bruker spectrometer). This provides the chemical shifts of all unique carbon atoms.

  • 2D ¹H-¹H COSY Spectrum Acquisition:

    • Set up a standard COSY experiment. The spectral width should encompass all proton signals observed in the 1D ¹H spectrum.

    • Acquire the data, typically with 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

    • Process the data with a 2D Fourier transform and apply appropriate window functions (e.g., sine-bell) to enhance resolution.

  • Data Analysis:

    • In the COSY spectrum, cross-peaks indicate that two protons are scalar-coupled (typically through 2-4 bonds).

    • Trace the connectivity from one proton to the next to map out the spin systems of the molecule, confirming the arrangement of protons on the quinoline ring and any attached sidechains.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ Acq_1H Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C Acquire 1D ¹³C Spectrum Acq_1H->Acq_13C Acq_COSY Acquire 2D ¹H-¹H COSY Acq_13C->Acq_COSY Analysis Integrate 1D & 2D Data Acq_COSY->Analysis Structure Propose C-H Framework Analysis->Structure

Caption: NMR experimental workflow for structural elucidation.

Mass Spectrometry: Confirming Composition and Connectivity

Mass spectrometry is a cornerstone of chemical analysis, providing a direct measurement of a molecule's mass-to-charge ratio (m/z).[3] High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confidently deduce the elemental composition, a critical step in validating a novel structure.

Beyond molecular weight, the fragmentation patterns observed in MS/MS experiments provide a fingerprint of the molecule's structure.[9] For quinoline derivatives, characteristic losses, such as the expulsion of HCN from the quinoline ring, can be observed, helping to confirm the core structure.[1] The fragmentation of side chains will further corroborate the overall connectivity proposed from NMR data.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard technique for analyzing non-volatile synthetic products. The LC system separates the components of a mixture before they are introduced into the mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • LC Separation:

    • Inject a small volume (1-5 µL) of the sample onto an appropriate HPLC or UHPLC column (e.g., a C18 reversed-phase column).

    • Run a solvent gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound from the column.

  • Mass Spectrometry Analysis:

    • The eluent from the LC is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

    • Acquire full scan mass spectra to identify the m/z of the protonated molecule [M+H]⁺.

    • Perform HRMS to obtain an accurate mass measurement and determine the elemental formula.

    • If necessary, perform tandem MS (MS/MS) experiments by isolating the parent ion and inducing fragmentation to study its substructure.

  • Data Analysis:

    • Compare the accurate mass to the theoretical mass of the proposed structure.

    • Analyze the fragmentation pattern to identify characteristic losses and confirm the presence of key structural motifs.

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interp Data Interpretation Prep Prepare dilute solution (1-10 µg/mL) LC LC Separation (e.g., C18 column) Prep->LC Ionize Ionization (e.g., ESI) LC->Ionize Detect Mass Detection (HRMS & MS/MS) Ionize->Detect Formula Determine Molecular Formula Detect->Formula Fragments Analyze Fragmentation Formula->Fragments Confirm Confirm Substructures Fragments->Confirm

Caption: Workflow for structural validation using LC-MS.

Single Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide powerful evidence for a proposed structure, X-ray crystallography stands alone in its ability to deliver an unambiguous, three-dimensional picture of a molecule at the atomic level.[6][10] It is the ultimate arbiter in cases of structural or stereochemical uncertainty. The technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern to map the electron density, and thus the atomic positions, within the crystal lattice.[4]

The primary challenge in X-ray crystallography is often not the data collection or analysis, but rather the cultivation of a suitable single crystal. This can be a significant bottleneck in the validation process.

Experimental Protocol: Crystal Growth and Data Collection

Step-by-Step Methodology:

  • Crystal Growth (The Art of Crystallization):

    • Ensure the compound is of the highest possible purity (>98%).

    • Screen a variety of crystallization techniques. A common method is slow evaporation: dissolve the compound in a good solvent (e.g., acetone, ethyl acetate) and place it in a vial loosely covered, allowing the solvent to evaporate over several days to weeks.

    • Another technique is vapor diffusion: dissolve the compound in a small amount of a good solvent and place this vial inside a larger, sealed chamber containing a poor solvent (an "anti-solvent," e.g., hexane). The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Crystal Mounting:

    • Once suitable crystals have formed, carefully select a single, well-formed crystal under a microscope.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection:

    • Mount the frozen crystal on the goniometer of a single-crystal X-ray diffractometer.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.

    • Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

XRay_Workflow Purify High Purity Compound (>98%) Grow Grow Single Crystal (Slow Evaporation / Vapor Diffusion) Purify->Grow Mount Mount Crystal & Flash Cool Grow->Mount Collect Collect X-ray Diffraction Data Mount->Collect Solve Solve & Refine Structure Collect->Solve Structure Unambiguous 3D Structure Solve->Structure

Caption: The experimental workflow for X-ray crystallography.

Conclusion: An Integrated, Self-Validating Approach

The structural validation of novel compounds synthesized from this compound requires a multi-faceted analytical strategy. No single technique can provide a complete picture. The most robust and trustworthy validation is achieved by integrating the complementary data from NMR, Mass Spectrometry, and, when possible, X-ray Crystallography. NMR defines the connectivity, MS confirms the composition, and X-ray crystallography provides the definitive 3D structure. By employing these techniques in concert, researchers can ensure the scientific integrity of their work and build a solid foundation for further investigation in the fields of medicinal chemistry and drug development.

References

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A Comparative Guide to the Synthesis of Substituted Phenylmalonates: From Classical Routes to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylmalonates are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, including anticonvulsants and barbiturates, as well as in the construction of complex molecular architectures. The efficient and selective formation of the bond between the phenyl ring and the malonate moiety is a critical consideration in synthetic planning. This guide provides an in-depth, objective comparison of the primary synthetic routes to substituted phenylmalonates, offering a critical analysis of their performance, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

The Enduring Classic: Malonic Ester Synthesis via Claisen Condensation

The traditional approach to synthesizing phenylmalonates, particularly diethyl phenylmalonate, has long relied on the Claisen condensation. This venerable method, while robust, is an indirect route that involves the condensation of an enolate with a carbonyl compound, followed by decarbonylation.

Mechanistic Rationale

The classical synthesis typically begins with the formation of an enolate from a phenylacetate ester, which then undergoes a Claisen condensation with diethyl oxalate. The resulting intermediate is subsequently decarbonylated, usually by heating, to yield the desired diethyl phenylmalonate. The driving force for the initial condensation is the formation of a stabilized enolate, while the subsequent decarbonylation is an entropically favored process.

Claisen_Condensation EtOOC_COOEt Diethyl Oxalate Intermediate Diethyl 2-phenyl-3-oxobutanedioate EtOOC_COOEt->Intermediate PhCH2COOEt Ethyl Phenylacetate Enolate Phenylacetate Enolate PhCH2COOEt->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Enolate->Intermediate Nucleophilic Attack Product Diethyl Phenylmalonate Intermediate->Product Decarbonylation (Heat) CO Carbon Monoxide

Caption: Classical Claisen condensation route to diethyl phenylmalonate.

Experimental Protocol: Synthesis of Diethyl Phenylmalonate[1][2]
  • Sodium Ethoxide Preparation: In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 23 g of sodium in 500 mL of absolute ethanol.

  • Reaction Initiation: Cool the sodium ethoxide solution to 60°C. Rapidly add 146 g of diethyl oxalate with vigorous stirring, followed immediately by 175 g of ethyl phenylacetate.

  • Crystallization: The sodium derivative of the intermediate will crystallize. Allow the mixture to cool to room temperature.

  • Isolation of Intermediate: Treat the sodium salt with a dilute solution of sulfuric acid to liberate the diethyl phenyloxobutandioate.

  • Decarbonylation: Heat the residual oil in a modified Claisen flask under reduced pressure (approx. 15 mmHg) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).

  • Purification: The crude product is then purified by vacuum distillation to yield diethyl phenylmalonate.

Performance and Considerations

This classical method is well-established and can provide good yields, typically in the range of 80-85%.[1] However, it is a multi-step process that requires high temperatures for decarbonylation and the handling of metallic sodium, which poses safety risks. The scalability of this method can also be a concern due to the heterogeneous nature of the reaction and the need for careful temperature control during the exothermic steps.

The Dawn of Modern Arylation: Transition Metal-Catalyzed Cross-Coupling Reactions

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of C-C bonds, and the formation of substituted phenylmalonates is no exception. These methods offer a more direct approach, typically involving the coupling of an aryl halide with a malonate ester.

Copper-Catalyzed Ullmann Condensation

The copper-catalyzed Ullmann condensation has emerged as a practical and cost-effective method for the arylation of malonates.[2] This approach is a significant improvement over the classical methods, which are often inefficient for the direct arylation of malonates due to the relatively low electrophilicity of aryl halides.

The catalytic cycle is believed to proceed through the formation of a copper(I) enolate intermediate. Oxidative addition of the aryl iodide to this intermediate, followed by reductive elimination, furnishes the desired diaryl malonate and regenerates the active copper(I) species.[2] The presence of a ligand, such as a phenol or a diamine, is often crucial for stabilizing the copper catalyst and facilitating the reaction.

Ullmann_Condensation CuI Cu(I) Catalyst CuEnolate Copper(I) Enolate CuI->CuEnolate Malonate Diethyl Malonate Malonate->CuEnolate Base Base (e.g., Cs₂CO₃) Base->CuEnolate ArI Aryl Iodide OxAdduct Oxidative Addition Complex ArI->OxAdduct Oxidative Addition CuEnolate->OxAdduct Product Diethyl Phenylmalonate OxAdduct->Product Reductive Elimination CuI_regen Cu(I) Catalyst (regenerated) OxAdduct->CuI_regen

Caption: Catalytic cycle for the copper-catalyzed arylation of malonates.

A general procedure involves the coupling of an aryl iodide and diethyl malonate in the presence of cesium carbonate (Cs₂CO₃) and catalytic amounts of copper(I) iodide (CuI) and a ligand, such as 2-phenylphenol, in a suitable solvent like dioxane or toluene. The reaction is typically heated to achieve good conversion.

This method offers several advantages, including milder reaction conditions compared to the classical approach and good to excellent yields. It also demonstrates a high level of functional group compatibility. However, the cost of cesium carbonate and the potential for copper contamination in the final product are factors to consider. The reaction can also be sensitive to the choice of ligand and base.

Palladium-Catalyzed Buchwald-Hartwig Arylation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-C coupling analogues, have become powerful tools in organic synthesis. The adaptation of this chemistry to the arylation of malonates provides a highly efficient and versatile route to substituted phenylmalonates.[3]

The catalytic cycle for the palladium-catalyzed arylation of malonates is proposed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by deprotonation of the malonate by a base to form an enolate. Transmetalation of the enolate to the palladium center and subsequent reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[2]

Buchwald_Hartwig_Arylation Pd0 Pd(0) Catalyst OxAdduct Pd(II) Oxidative Addition Complex Pd0->OxAdduct ArX Aryl Halide ArX->OxAdduct Oxidative Addition TransmetalationComplex Transmetalation Complex OxAdduct->TransmetalationComplex Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Base Base (e.g., NaH) Base->Enolate Enolate->TransmetalationComplex Transmetalation Product Diethyl Phenylmalonate TransmetalationComplex->Product Reductive Elimination Pd0_regen Pd(0) Catalyst (regenerated) TransmetalationComplex->Pd0_regen

Sources

A Comparative Guide to the Spectroscopic Differentiation of Ortho-, Meta-, and Para-Nitrophenyl Malonates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Identification

In the realms of chemical synthesis, materials science, and particularly drug development, the precise arrangement of substituents on an aromatic ring can dramatically alter a molecule's physical, chemical, and biological properties.[1][2] Positional isomers, such as the ortho-, meta-, and para-nitrophenyl malonates, share the same molecular formula but differ in the substitution pattern on the phenyl ring. This seemingly subtle variation can lead to profound differences in reactivity, binding affinity to biological targets, and metabolic stability. Consequently, the unambiguous identification and differentiation of these isomers are not merely academic exercises but crucial steps in ensuring the safety, efficacy, and purity of chemical products.[2]

This guide provides an in-depth comparison of the spectroscopic signatures of ortho-, meta-, and para-nitrophenyl malonates, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the theoretical underpinnings of why each technique can distinguish these isomers, present detailed experimental protocols, and analyze the expected data, thereby offering a robust framework for researchers and scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity and Symmetry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[1] For distinguishing positional isomers, both ¹H and ¹³C NMR are invaluable, with differences arising from molecular symmetry and through-bond spin-spin coupling.[1][2]

Causality of Experimental Choices

The choice of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is critical. It must dissolve the analyte without contributing interfering signals to the ¹H NMR spectrum. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm) for universally consistent referencing of chemical shifts. High-field NMR instruments (e.g., 400 MHz or higher) are preferred to resolve complex splitting patterns often seen in the aromatic region.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the nitrophenyl malonate isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of TMS as an internal standard.

  • Instrument Setup: Place the sample in the NMR spectrometer. Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle with proton decoupling is used to simplify the spectrum and enhance signal-to-noise.

  • Data Acquisition: Acquire the Free Induction Decay (FID) over 16-64 scans for ¹H NMR and several hundred to thousands of scans for ¹³C NMR, depending on the sample concentration.

  • Data Processing: Apply a Fourier transform to the FID. Phase correct the resulting spectrum and integrate the signals (for ¹H NMR). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument Insert into Spectrometer transfer->instrument setup Set Parameters (¹H / ¹³C) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze Analyze Spectrum (Shifts, Coupling, Integrals) calibrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Results and Discussion: Differentiating the Isomers by NMR

The primary differences will manifest in the aromatic region (δ 6.5-8.5 ppm) of the ¹H NMR spectrum and in the number of aromatic signals in the ¹³C NMR spectrum.

  • Para-Nitrophenyl Malonate: Due to the C₂ plane of symmetry, this isomer is the most easily identified.

    • ¹H NMR: The four aromatic protons are chemically equivalent in pairs, resulting in a characteristic AA'BB' system, which often appears as two distinct doublets.[3] The protons ortho to the nitro group will be downfield (deshielded) compared to those ortho to the malonate ester group.

    • ¹³C NMR: Symmetry dictates that there will be only four signals for the six aromatic carbons (two quaternary and two protonated carbons).[2]

  • Ortho-Nitrophenyl Malonate: This isomer lacks any symmetry element bisecting the ring.

    • ¹H NMR: All four aromatic protons are chemically and magnetically non-equivalent, leading to four distinct signals in the aromatic region, typically complex multiplets.[1]

    • ¹³C NMR: All six aromatic carbons are unique, resulting in six separate signals in the aromatic region of the spectrum.[2]

  • Meta-Nitrophenyl Malonate: Like the ortho isomer, the meta isomer is unsymmetrical.

    • ¹H NMR: It also shows four distinct signals for the four aromatic protons. However, the coupling patterns and chemical shifts will differ from the ortho isomer. Notably, one proton will appear as a singlet or a finely split triplet (due to two small ⁴J meta-couplings), which is a key distinguishing feature.

    • ¹³C NMR: All six aromatic carbons are unique, giving rise to six signals, similar to the ortho isomer.[2] Distinguishing between ortho and meta isomers definitively may require 2D NMR techniques like COSY, which reveals proton-proton coupling networks.[1]

Isomer Expected ¹H NMR Aromatic Signals Key ¹H Splitting Patterns Expected ¹³C NMR Aromatic Signals
Ortho 4 distinct multipletsComplex multiplets6
Meta 4 distinct multipletsPresence of a near-singlet/narrow triplet6
Para 2 signals (AA'BB' system)Two apparent doublets4

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy is a rapid and powerful technique for identifying functional groups and is particularly adept at distinguishing between benzene ring substitution patterns.[4][5] The key diagnostic information lies in the "fingerprint region" (below 1500 cm⁻¹), where C-H out-of-plane bending vibrations are characteristic of the substitution pattern.[6]

Causality of Experimental Choices

The sample can be analyzed neat as a thin film (for liquids) or dispersed in a solid matrix like potassium bromide (KBr) for solids. The KBr pellet method is common as KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and prevents interference. The goal is to obtain a spectrum where the most intense peak has a transmittance of 5-10% for optimal signal definition.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted.

  • Data Analysis: Analyze the positions and relative intensities of the absorption bands.

Visualizing the IR Workflow

IR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Analysis mix Grind Sample (1 mg with 100 mg KBr) press Press into Pellet mix->press background Run Background Scan press->background sample Run Sample Scan background->sample analyze Identify Key Bands (C=O, NO₂, C-H Bending) sample->analyze

Caption: Workflow for FT-IR Spectroscopic Analysis.

Results and Discussion: Differentiating the Isomers by IR

All three isomers will exhibit strong absorptions corresponding to the ester carbonyl (C=O) stretch (~1730-1750 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (NO₂) (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively).[7] The definitive differentiation comes from the C-H out-of-plane bending bands.[4][6]

  • Ortho-isomer: A strong band is expected in the range of 770-735 cm⁻¹ .[6]

  • Meta-isomer: Two characteristic bands are expected: one strong band between 810-750 cm⁻¹ and another between 725-680 cm⁻¹ .[4]

  • Para-isomer: A single, very strong band appears in the range of 850-790 cm⁻¹ .[6]

Isomer Characteristic C-H Bending (cm⁻¹) Other Key Bands (cm⁻¹)
Ortho Strong band at ~750~1740 (C=O), ~1525 (asym NO₂), ~1345 (sym NO₂)
Meta Two bands: ~780 and ~690~1740 (C=O), ~1525 (asym NO₂), ~1345 (sym NO₂)
Para Strong band at ~830~1740 (C=O), ~1525 (asym NO₂), ~1345 (sym NO₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions).[8] The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation in a molecule.[9][10] The nitro group is a powerful electron-withdrawing group and chromophore, and its position relative to the electron-donating phenoxy group significantly impacts the electronic structure.

Causality of Experimental Choices

A solvent such as ethanol or acetonitrile is chosen for its transparency in the UV region of interest (typically 200-400 nm) and its ability to dissolve the sample. Samples must be dilute enough to obey the Beer-Lambert Law, ensuring that absorbance is proportional to concentration. Quartz cuvettes are required as glass absorbs strongly at wavelengths below ~340 nm.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-grade solvent (e.g., ethanol). Dilute this stock solution to a final concentration (typically 10⁻⁴ to 10⁻⁵ M) that gives a maximum absorbance reading between 0.5 and 1.5.

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.

  • Data Acquisition: Place the blank and sample cuvettes in the instrument. Scan a wavelength range from approximately 400 nm down to 200 nm. The instrument software will automatically subtract the solvent's absorbance.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.

Visualizing the UV-Vis Workflow

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution dilute Dilute to Working Conc. (~10⁻⁵ M in Ethanol) stock->dilute cuvette Fill Quartz Cuvettes (Sample & Blank) dilute->cuvette instrument Place Cuvettes in Spectrophotometer cuvette->instrument scan Scan Wavelengths (e.g., 400-200 nm) instrument->scan analyze Determine λ_max scan->analyze

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Results and Discussion: Differentiating the Isomers by UV-Vis

The key difference between the isomers is the efficiency of the charge-transfer transition from the electron-donating phenoxy oxygen to the electron-withdrawing nitro group.

  • Para-isomer: The para arrangement allows for the most effective resonance-based delocalization of electrons across the entire molecule. This extended conjugation lowers the energy gap between the HOMO and LUMO, resulting in the absorption of lower-energy light. Therefore, the para isomer is expected to have the longest wavelength λ_max (a red shift).[11]

  • Ortho-isomer: While direct conjugation is possible, steric hindrance between the bulky malonate and nitro groups may force the nitro group slightly out of the plane of the benzene ring. This would reduce the efficiency of conjugation compared to the para isomer, leading to a λ_max at a shorter wavelength. Intramolecular hydrogen bonding is also a possibility that can influence the spectrum.

  • Meta-isomer: In the meta position, the nitro and phenoxy groups are not in direct conjugation. Electron delocalization is less effective, meaning the HOMO-LUMO energy gap is larger. This results in the absorption of higher-energy light, and thus the meta isomer is expected to have the shortest wavelength λ_max (a blue shift) of the three.[12]

Isomer Expected λ_max Position Rationale
Ortho IntermediateDirect conjugation, but potential steric hindrance.
Meta Shortest Wavelength (Blue-shifted)Lack of direct resonance between substituents.
Para Longest Wavelength (Red-shifted)Most effective through-conjugation and charge transfer.

Conclusion

The differentiation of ortho-, meta-, and para-nitrophenyl malonates is readily achievable through a systematic application of standard spectroscopic techniques. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy definitively distinguishes the highly symmetric para-isomer by its simpler signal pattern. IR spectroscopy offers a rapid and reliable distinction based on characteristic C-H out-of-plane bending vibrations in the fingerprint region. Finally, UV-Vis spectroscopy separates the isomers based on the efficiency of their internal charge-transfer transitions, with the para-isomer exhibiting a characteristic red-shifted absorption maximum. By combining the insights from these three methods, researchers can confidently and accurately characterize these critical positional isomers.

References

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  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • van Outersterp, R. E., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. Retrieved from [Link]

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  • SpectraBase. (n.d.). 2-[1-(4-Nitrophenyl)pentyl]malonic acid diethyl ester. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of Diethyl (2-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our work with novel compounds is foundational to discovery. Diethyl (2-nitrophenyl)malonate is one such compound, a versatile reagent in organic synthesis. However, its utility in the lab is matched by the critical need for rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring that your innovative work is conducted with the highest standards of safety. This is not just about compliance; it's about fostering a culture of safety that protects you, your colleagues, and your research.

Hazard Assessment: Understanding the Risks

While a comprehensive toxicological profile for this compound is not fully established, the available data on similar compounds and its structural motifs necessitate a cautious approach. We must operate under the principle that it is potentially hazardous upon contact or inhalation.

Key Hazards:

  • Serious Eye Irritation: Based on data for the parent compound, diethyl malonate, this chemical is classified as causing serious eye irritation.[1][2] Accidental splashes can lead to significant discomfort and potential damage.

  • Skin and Respiratory Irritation: Similar malonate compounds are known to cause skin and respiratory tract irritation.[3][4] Prolonged or repeated contact with the skin should be avoided, as should the inhalation of any aerosols or mists.[3][5]

  • Combustibility: The compound is a combustible liquid, meaning it can ignite when exposed to a heat source.[1]

  • Thermal Decomposition: In the event of a fire or exposure to high temperatures, it may decompose to release irritating and toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][6]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specifics of the procedure being performed. The following table summarizes the minimum recommended PPE for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling/Weighing Safety glasses with side shieldsNitrile or Neoprene glovesStandard lab coatNot generally required if handled in a well-ventilated area
Liquid Transfers/Reactions Chemical splash gogglesNitrile or Neoprene glovesChemical-resistant lab coat or apron over a standard lab coatNot generally required if performed in a certified chemical fume hood
Large-Scale Operations or Potential for Aerosol Generation Face shield over chemical splash gogglesNitrile or Neoprene gloves (consider double-gloving)Chemical-resistant suit or coverallsRequired. Use an air-purifying respirator (APR) with organic vapor cartridges or a supplied-air respirator.[7][8]
Spill Cleanup Face shield over chemical splash gogglesHeavy-duty Nitrile or Neoprene glovesChemical-resistant suit or coverallsRequired. Use an air-purifying respirator (APR) with organic vapor cartridges or a supplied-air respirator.[7]
A Deeper Dive into Glove Selection

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized workflow is paramount for minimizing exposure and ensuring reproducible, safe science.

Preparation:

  • Designate a Workspace: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Assemble all Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the designated area.

  • Don Appropriate PPE: Based on the task (refer to the table above), put on your personal protective equipment.

Execution:

  • Handling: When handling the liquid, use caution to avoid splashing. Use a pipette or a similar device for transfers.

  • Heating: If the protocol requires heating, use a controlled heating source like a heating mantle or a sand bath. Avoid open flames.[1][2]

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

Post-Procedure:

  • Decontamination: Wipe down the work surface with an appropriate solvent (e.g., ethanol) and then soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat or apron, and then eye protection. Wash your hands thoroughly after removing all PPE.[10]

Visualizing Your PPE Decision Process

The following flowchart illustrates the logical progression for selecting the appropriate level of PPE for your task.

PPE_Decision_Workflow PPE Selection Workflow for this compound start Start: Assess Experimental Procedure task_scale What is the scale of the experiment? start->task_scale aerosol_risk Is there a risk of aerosol generation? task_scale->aerosol_risk Small Scale (<1g) task_scale->aerosol_risk Large Scale (>1g) splash_risk Is there a significant splash risk? aerosol_risk->splash_risk No ppe_high Maximum PPE: - Face Shield & Goggles - Double Gloves - Chemical Suit - Respirator Required aerosol_risk->ppe_high Yes ppe_low Minimum PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat splash_risk->ppe_low No ppe_medium Increased PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Chemical-Resistant Apron splash_risk->ppe_medium Yes

Caption: PPE selection flowchart based on experimental parameters.

Emergency and Disposal Plans

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove all contaminated clothing and immediately flush the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Management:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE (see table), contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][6]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[6] Do not use sparking tools.[6]

  • Decontaminate: Clean the spill area with a 2-5% solution of soda ash, followed by soap and water.[6]

Disposal:

All waste containing this compound, including contaminated absorbent materials and disposable PPE, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1][11]

References

  • Alfa Aesar, Safety Data Sheet for Diethyl phenylmalonate. (2024-03-07). Available from: [Link]

  • Carl ROTH, Safety Data Sheet for Diethyl malonate. (n.d.). Available from: [Link]

  • West Liberty University, Material Safety Data Sheet for Diethyl malonate. (n.d.). Available from: [Link]

  • International Labour Organization and World Health Organization, ICSC 1739 - DIETHYLMALONATE. (2021). Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD., Safety Data Sheet for Diethyl malonate. (2025-06-13). Available from: [Link]

  • U.S. Department of Health and Human Services, Personal Protective Equipment (PPE) - CHEMM. (n.d.). Available from: [Link]

  • Cole-Parmer, Material Safety Data Sheet - Diethyl 2-ethyl-2-phenylmalonate, 97%. (n.d.). Available from: [Link]

  • NextSDS, Your Guide to Personal Protective Equipment for Chemicals. (2026-01-08). Available from: [Link]

  • University of Florida, PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019-01-03). Available from: [Link]

  • Ontario Pesticide Education Program, 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. (2020-11-02). Available from: [Link]

  • University of Texas at Austin Environmental Health & Safety Services, Personal Protective Equipment. (n.d.). Available from: [Link]

  • Gloves By Web, Gloves Chemical Resistance Chart. (n.d.). Available from: [Link]

  • Ansell, Ansell Chemical Resistance Glove Chart. (n.d.). Available from: [Link]

  • University of Pennsylvania EHRS, Nitrile Glove Chemical-Compatibility Reference. (2019-02-01). Available from: [Link]

  • The Ohio State University Chemistry, Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). Available from: [Link]

Sources

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